2-(Pyridin-4-yl)benzo[d]thiazole
Description
Structure
2D Structure
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSIQRUYAXGTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284727 | |
| Record name | benzothiazole, 2-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-38-7 | |
| Record name | 2-(4-Pyridinyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 38712 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000736984 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzothiazole, 2-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-(Pyridin-4-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Pyridin-4-yl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. This document details the experimental protocol for its synthesis, presents its key characterization data in a structured format, and illustrates its synthetic pathway and a known biological mechanism of action through detailed diagrams.
Synthesis
The synthesis of this compound is efficiently achieved through a microwave-assisted condensation reaction between 2-aminothiophenol and pyridine-4-carboxaldehyde. The use of sodium bisulfite as a catalyst and N,N-dimethylacetamide (DMA) as the solvent under microwave irradiation provides the target compound in high yield.[1]
Experimental Protocol
Materials:
-
2-aminothiophenol
-
Pyridine-4-carboxaldehyde
-
Sodium bisulfite (NaHSO₃)
-
N,N-Dimethylacetamide (DMA)
-
Ethanol
-
Water
-
Hexane
-
Acetone
-
Silica gel for flash chromatography
Procedure: [1]
-
To a 10 mL round-bottom flask, add sodium bisulfite (10 mmol) and N,N-dimethylacetamide (2.0 mL). Stir the mixture until the reagents are homogenized.
-
Add 2-aminothiophenol (5.0 mmol) and pyridine-4-carboxaldehyde (5.5 mmol) to the flask.
-
Subject the reaction mixture to microwave irradiation for 30 minutes at 80°C.
-
After cooling to room temperature, precipitate the product by adding water.
-
Filter the resulting solid and wash it thoroughly with water.
-
If necessary, recrystallize the crude product from an ethanol/water solution.
-
Dry the purified product under vacuum.
-
For further purification, perform flash chromatography on silica gel using a hexane/acetone (9:1) mixture as the eluent.
Characterization Data
The structural identity and purity of the synthesized this compound were confirmed by various spectroscopic and analytical techniques. The key quantitative data are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂S | |
| Molecular Weight | 212.27 g/mol | |
| Appearance | Beige solid | [1] |
| Melting Point | 129.8-131.2 °C | [1] |
| Yield | 90% | [1] |
Spectroscopic Data
Infrared (IR) Spectroscopy [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3052, 3026, 2984 | C-H stretching (aromatic) |
| 1598, 1588 | C=N and C=C stretching |
| 1476, 1406 | Aromatic ring vibrations |
| 1312, 1256 | C-N stretching |
| 980 | C-H out-of-plane bending |
| 756, 704 | Aromatic C-H bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆) [1]
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Assignment |
| 8.80 (d, 2H) | H₂', H₆' (Pyridine) |
| 8.16 (d, 2H) | H₃', H₅' (Pyridine) |
| 8.10 (d, 1H) | H₄ (Benzothiazole) |
| 7.95 (d, 1H) | H₇ (Benzothiazole) |
| 7.55 (t, 1H) | H₅ (Benzothiazole) |
| 7.45 (t, 1H) | H₆ (Benzothiazole) |
Mass Spectrometry [1]
| Technique | [M+H]⁺ Calculated | [M+H]⁺ Found |
| LCMS-IT-TOF | 213.0481 | 213.0422 |
Visualizations
The following diagrams illustrate the synthetic pathway, the overall experimental workflow, and a key biological mechanism of action of this compound.
Caption: Synthetic scheme for this compound.
Caption: Experimental workflow for synthesis and characterization.
Caption: Mechanism of mixed inhibition of urease.
References
A Comprehensive Technical Guide on the Physicochemical Properties of 2-(Pyridin-4-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-4-yl)benzo[d]thiazole is a heterocyclic compound that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a benzothiazole ring linked to a pyridine ring, impart a range of interesting physicochemical and biological properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, including its synthesis, spectroscopic profile, and crystal structure. Furthermore, its biological activities, with a focus on its role as a urease inhibitor, are discussed.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂S | [1] |
| Molecular Weight | 212.27 g/mol | [1] |
| Exact Mass | 212.04081944 Da | [2] |
| CAS Number | 2295-38-7 | [1][3] |
| Melting Point | 126-132 °C | [1][3][4] |
| Boiling Point | 393 °C at 760 mmHg | [3] |
| Density | 1.288 g/cm³ | [1][3] |
| Refractive Index | 1.693 | [1][3] |
| XLogP3 | 3.35830 | [1] |
| Polar Surface Area (PSA) | 54.02 Ų | [1] |
| Appearance | Beige solid | [4] |
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. The key spectral data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H NMR | DMSO-d₆ | 8.80 (s, 2H), 8.01-8.20 (m, 4H), 7.59 (s, 2H) | [4] |
| ¹³C NMR | DMSO-d₆ | 164.8, 153.2, 150.8, 139.4, 134.7, 126.9, 126.2, 123.4, 122.5, 120.8 | [4] |
Infrared (IR) Spectroscopy
| Medium | Wavenumber (ν) in cm⁻¹ | Reference |
| KBr | 3052, 3026, 2984, 1598, 1588, 1476, 1406, 1312, 1256, 980, 756, 704 | [4] |
Mass Spectrometry
| Technique | Parameter | Value | Reference |
| LCMS-IT-TOF | Calculated for C₁₂H₉N₂S [M+H]⁺ | 213.0481 | [4] |
| LCMS-IT-TOF | Found | 213.0422 | [4] |
Crystal Structure
The crystal structure of this compound has been determined to be in the monoclinic space group P2₁/n.[4] The asymmetric unit contains one and a half molecules, with the other half generated by inversion symmetry.[4] The molecule is nearly completely planar.[4]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation reaction of o-aminothiophenol with 4-pyridinecarboxaldehyde.
Reagents and Conditions:
-
o-aminothiophenol (5.0 mmol)
-
4-pyridinecarboxaldehyde (5.5 mmol)
-
Sodium bisulfite (NaHSO₃) (10 mmol)
-
N,N-dimethylacetamide (DMA) (2.0 mL per 5.5 mmol of aldehyde)
-
Temperature: 120 °C[4]
Procedure:
-
A mixture of o-aminothiophenol, 4-pyridinecarboxaldehyde, and sodium bisulfite in N,N-dimethylacetamide is prepared.
-
The reaction mixture is heated to 120 °C.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated and purified, typically by recrystallization, to yield this compound as a beige solid with a yield of approximately 90%.[4]
Synthesis workflow for this compound.
Spectroscopic Characterization
The synthesized compound is typically characterized using the following spectroscopic methods:
-
¹H and ¹³C NMR: Spectra are recorded on a spectrometer (e.g., 200 MHz or higher) using a deuterated solvent such as DMSO-d₆.[4]
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.[4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as LCMS-IT-TOF, is used to confirm the molecular weight and elemental composition.[4]
Biological Activity: Urease Inhibition
This compound has been identified as a potent inhibitor of jack bean urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[4] This inhibitory activity is of significant interest for the development of drugs to treat infections caused by urease-producing bacteria, such as Helicobacter pylori.[4][5]
The compound exhibits a mixed-type inhibition mechanism, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[4] The main forces stabilizing the interaction between this compound and urease are reported to be hydrophobic interactions.[4][5]
Mechanism of mixed inhibition of urease.
Furthermore, this compound has demonstrated anti-H. pylori activity, with minimum inhibitory concentration (MIC) values in the range of 38-150 µM.[4][5]
Conclusion
This compound is a compound with well-defined physicochemical properties and promising biological activities. This guide provides a consolidated resource for researchers and professionals, summarizing its key characteristics in a structured format. The detailed experimental protocols and visual diagrams offer practical insights for further investigation and application of this versatile molecule in drug discovery and development.
References
A Technical Guide to the Molecular Structure and Properties of 2-(Pyridin-4-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-4-yl)benzo[d]thiazole, hereinafter referred to as BTA, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural framework, composed of a fused benzothiazole ring system linked to a pyridine ring, provides a unique scaffold for biological activity. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, spectroscopic data, and synthesis of BTA. Furthermore, it delves into its notable biological activity as a urease inhibitor, detailing its mechanism of action and therapeutic potential, particularly against Helicobacter pylori.[1][2] All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.
Molecular Identity and Physicochemical Properties
BTA is a well-characterized molecule with established chemical identifiers and physical properties. Its fundamental characteristics are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 2-(Pyridin-4-yl)-1,3-benzothiazole |
| Abbreviation | BTA[1] |
| CAS Number | 2295-38-7[3] |
| Molecular Formula | C₁₂H₈N₂S[4] |
| Molecular Weight | 212.27 g/mol [4] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=NC=C3 |
| InChI Key | PDSIQRUYAXGTJG-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of BTA
| Property | Value | Reference |
| Appearance | Beige solid | [1] |
| Melting Point | 129.8-131.2 °C | [1] |
| 130-132 °C | [3] | |
| Boiling Point | 393 °C at 760 mmHg | [3] |
| Density | 1.288 g/cm³ | [3] |
| Refractive Index | 1.693 | [3] |
Molecular Structure and Crystallography
The structural integrity of BTA has been elucidated through single-crystal X-ray diffraction. These studies reveal a molecule that is nearly planar, a characteristic that often influences intermolecular interactions and biological target binding.[1][5][6]
The crystal structure was resolved in a monoclinic system, which provides detailed insights into the spatial arrangement of the atoms and the packing of the molecules in the solid state.[1] A notable feature of BTA's crystal structure is the presence of disorder, where the pyridine and benzene rings of adjacent molecules can overlay.[1]
Table 3: Crystallographic Data for BTA
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
| Key Structural Feature | Nearly completely planar molecule | [1] |
| Observed Phenomenon | Crystal structure exhibits disorder | [1] |
Spectroscopic Characterization
The molecular structure of BTA is further confirmed by a range of spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are consistent with the assigned structure.
Table 4: Spectroscopic Data for BTA
| Technique | Parameters | Observed Signals (δ / ν) | Reference |
| ¹H NMR | 200 MHz, DMSO-d₆ | 8.80 (s, 2H), 8.01-8.20 (m, 4H), 7.59 (s, 2H) | [1] |
| ¹³C NMR | 50 MHz, DMSO-d₆ | 164.8, 153.2, 150.8, 139.4, 134.7, 126.9, 126.2, 123.4, 122.5, 120.8 | [1] |
| IR | KBr | 3052, 3026, 2984, 1598, 1588, 1476, 1406, 1312, 1256, 980, 756, 704 cm⁻¹ | [1] |
| LCMS-IT-TOF | [M+H]⁺ | Calculated: 213.0481, Found: 213.0422 | [1] |
Experimental Protocols: Synthesis
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[7] A common and effective method involves the condensation reaction between 2-aminothiophenol and a corresponding aldehyde or carboxylic acid derivative.[7]
Representative Synthesis Protocol
A widely adopted method for synthesizing BTA involves the cyclocondensation of 2-aminothiophenol with isonicotinaldehyde (pyridine-4-carboxaldehyde).
-
Reactant Preparation : Equimolar amounts of 2-aminothiophenol and isonicotinaldehyde are dissolved in a suitable solvent, such as ethanol or toluene.
-
Catalyst Addition : An acid or oxidizing catalyst (e.g., H₂O₂/HCl) can be added to facilitate the reaction.[7]
-
Reaction Conditions : The mixture is typically heated under reflux for several hours (e.g., 1-3 hours).[7] The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification : The crude product is purified, typically by recrystallization from a solvent like ethanol or by column chromatography, to yield BTA as a solid with a reported yield of up to 90%.[1]
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(Pyridin-4-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 2-(Pyridin-4-yl)benzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry. It covers its chemical identity, physicochemical properties, synthesis protocols, and its emerging role in drug development, particularly as a urease inhibitor and a scaffold for anticancer agents.
Chemical Identity and Nomenclature
This compound is a bicyclic aromatic compound featuring a pyridine ring attached to a benzothiazole moiety at the 2-position.
-
IUPAC Name: 2-(Pyridin-4-yl)-1,3-benzothiazole
-
Common Name: 2-(4-Pyridyl)benzothiazole, often abbreviated as BTA.[1]
Synonyms:
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for assessing its drug-likeness and behavior in biological systems.
| Property | Value | Reference |
| Molecular Weight | 212.27 g/mol | [2][3] |
| Exact Mass | 212.040819 g/mol | |
| Melting Point | 126-132 °C | [2][3] |
| Boiling Point | 393 °C at 760 mmHg | [3] |
| Density | 1.288 g/cm³ | [2][3] |
| XLogP3 | 3.358 | [2] |
| PSA (Polar Surface Area) | 54.02 Ų | [2] |
| Refractive Index | 1.693 | [2][3] |
| Vapor Pressure | 5 x 10⁻⁶ mmHg at 25°C | [2] |
| Flash Point | 188.4 °C | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most common and direct approach involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde.[4]
A widely adopted method for synthesizing this compound involves the condensation of 2-aminobenzenethiol with isonicotinaldehyde (pyridine-4-carboxaldehyde).[4]
Materials:
-
2-aminobenzenethiol
-
Isonicotinaldehyde (Pyridine-4-carboxaldehyde)
-
Dimethylacetamide (DMA)
-
Sodium bisulfite (NaHSO₃)
-
Microwave reactor or conventional heating setup
Procedure:
-
A mixture of sodium bisulfite (10 mmol) and dimethylacetamide (2.0 mL) is added to a 10 mL round-bottom flask and stirred until homogenized.
-
2-aminobenzenethiol (5.0 mmol) is added to the mixture, followed by isonicotinaldehyde (5.5 mmol).
-
The reaction mixture is then subjected to microwave irradiation for 30 minutes at 80 °C or refluxed under conventional heating.[1]
-
After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The crude solid is collected by filtration, washed with water, and purified by recrystallization (e.g., from hexane) to yield this compound as a beige solid.[1][2]
Characterization Data:
-
Yield: 90%[1]
-
¹H NMR (200 MHz, DMSO-d₆): δ 8.80 (s, 2H), 8.01-8.20 (m, 4H), 7.59 (s, 2H)[1]
-
¹³C NMR (50 MHz, DMSO-d₆): δ 164.8, 153.2, 150.8, 139.4, 134.7, 126.9, 126.2, 123.4, 122.5, 120.8[1]
-
LCMS-IT-TOF (m/z): Calculated for C₁₂H₉N₂S [M+H]⁺: 213.0481, Found: 213.0422[1]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] this compound, in particular, has shown significant promise in two key areas: urease inhibition and cancer therapy.
Urease is a nickel-containing enzyme essential for the survival of various pathogens, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. Inhibition of urease is a key therapeutic strategy to combat H. pylori infections.
This compound (BTA) has been identified as a potent inhibitor of jack bean urease, exhibiting a mixed-inhibitor mechanism of action.[1] Its inhibitory activity has been quantitatively assessed and compared with its benzimidazole analogue (BIA).
| Compound | Urease Inhibition IC₅₀ (mM) | Anti-H. pylori MIC (µM) |
| BTA | 0.77 | 38 - 150 |
| BIA | 2.14 | 20 - 164 |
| Omeprazole (Control) | - | 46 - 185 |
| Hydroxyurea (Control) | - | 1683 - >3366 |
| Data sourced from SciELO.[1] |
Spectroscopic studies, including UV-Vis, molecular fluorescence, and circular dichroism, have revealed that BTA interacts with urease primarily through hydrophobic forces, leading to a static fluorescence quenching mechanism.[1][6] This interaction induces conformational changes in the enzyme, contributing to its inhibition.
Caption: Mixed-inhibition mechanism of urease by BTA.
The pyridine-thiazole hybrid scaffold is a recurring motif in the design of novel anticancer agents.[7][8] These compounds exert their effects through various mechanisms, including the inhibition of critical cellular enzymes. While direct cytotoxic data for this compound is context-specific, related derivatives have shown high antiproliferative activity.
For instance, the derivative 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone demonstrated a potent IC₅₀ of 0.57 µM in HL-60 leukemia cells, while showing significantly lower toxicity (>50 µM) in normal human cell lines.[7] The mechanism of action for some of these derivatives is linked to the induction of genetic instability in tumor cells, potentially through the inhibition of enzymes like Poly (ADP-ribose) polymerase (PARP).[7] Other thiazole-bearing drugs, such as Dasatinib and Dabrafenib, function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[7]
Conclusion
This compound is a versatile heterocyclic compound with a well-defined synthesis and significant potential for drug development. Its potent activity as a urease inhibitor makes it a strong candidate for the development of new treatments for H. pylori infections. Furthermore, its core structure serves as a valuable scaffold for designing novel anticancer agents. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to explore and expand upon the therapeutic applications of this promising molecule.
References
- 1. scielo.br [scielo.br]
- 2. echemi.com [echemi.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Pyridinyl Benzothiazoles: A Technical Guide
Abstract
The pyridinyl benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, from their synthetic origins to their development as potent agents in various therapeutic areas. This document details the key synthetic methodologies, presents a comprehensive overview of their diverse biological effects—including antimicrobial, antiviral, anticancer, and anti-diabetic properties—and provides detailed experimental protocols for their evaluation. Quantitative structure-activity relationship data is systematically tabulated for comparative analysis. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action for researchers, scientists, and drug development professionals.
Introduction: The Benzothiazole Core and the Pyridinyl Moiety
The benzothiazole ring system, a fusion of benzene and thiazole, has been a cornerstone in the development of therapeutic agents since the mid-20th century.[1] Early investigations in the 1950s revealed the potential of 2-aminobenzothiazoles as central muscle relaxants.[1] This initial discovery sparked decades of research, uncovering a vast array of pharmacological activities inherent to the benzothiazole scaffold, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.
The strategic incorporation of a pyridine ring into the benzothiazole framework marked a significant advancement in the field. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many natural products and pharmaceuticals. Its inclusion can profoundly influence the physicochemical properties of a molecule, such as solubility, basicity, and the ability to form hydrogen bonds, thereby enhancing its pharmacokinetic profile and target engagement. The fusion of these two pharmacophores has given rise to the class of pyridinyl benzothiazole compounds, a versatile family of molecules with a wide spectrum of biological applications.
A Historical Perspective on the Discovery and Development
While the precise first synthesis of a simple 2-(pyridin-2-yl)benzothiazole is not definitively documented in the readily available literature, the exploration of pyridinyl-substituted heterocyclic compounds gained momentum in the latter half of the 20th century. The fundamental synthetic routes to 2-substituted benzothiazoles, primarily involving the condensation of 2-aminothiophenol with various electrophiles, have been well-established for many decades.
The concerted investigation into the biological activities of pyridinyl benzothiazoles appears to be a more recent endeavor, with a significant number of studies emerging in the 21st century. These investigations have revealed a remarkable diversity of therapeutic potential, transforming this scaffold from a synthetic curiosity into a promising platform for drug discovery.
Key milestones in the development of pyridinyl benzothiazole compounds include:
-
Early Synthetic Explorations: The foundational methods for benzothiazole synthesis laid the groundwork for the eventual creation of pyridinyl derivatives.
-
Emergence of Biological Activities (Early 2000s - Present): A surge in research began to uncover the potent biological effects of this class of compounds. Initial reports focused on their antimicrobial and anticancer properties.
-
Elucidation of Mechanisms of Action: Subsequent studies have delved into the molecular mechanisms underlying the observed biological activities, identifying specific enzyme targets and signaling pathways.
-
Expansion of Therapeutic Applications: The known biological activities of pyridinyl benzothiazoles have expanded to include antiviral, anti-diabetic, and urease inhibitory effects, among others.
Synthetic Strategies for Pyridinyl Benzothiazole Derivatives
The synthesis of pyridinyl benzothiazoles is predominantly achieved through the condensation of a 2-aminothiophenol derivative with a pyridine-containing carboxylic acid or its derivative. Several effective methods have been developed and are outlined below.
Condensation of 2-Aminothiophenol with Pyridine Carboxaldehydes
A prevalent and straightforward method involves the reaction of 2-aminothiophenol with a pyridine carboxaldehyde. This reaction typically proceeds via an intermediate Schiff base, which then undergoes oxidative cyclization to form the benzothiazole ring.
Experimental Protocol: Synthesis of 2-(Pyridin-4-yl)benzothiazole [2]
-
Reagents: o-Aminothiophenol, 4-Pyridinecarboxaldehyde, Sodium bisulfite (NaHSO₃), N,N-Dimethylacetamide (DMA).
-
Procedure:
-
A mixture of o-aminothiophenol (5.0 mmol), 4-pyridinecarboxaldehyde (5.5 mmol), and sodium bisulfite (10 mmol) in N,N-dimethylacetamide (2.0 mL per 5.5 mmol of aldehyde) is prepared in a microwave reactor vessel.
-
The reaction mixture is subjected to microwave irradiation at 120°C for 30 minutes.
-
After cooling, the reaction mixture is poured into crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-(pyridin-4-yl)benzothiazole.
-
Synthesis via Enamine Intermediates
More complex pyridinyl benzothiazole hybrids can be synthesized through multi-step sequences involving enamine intermediates.
Experimental Protocol: Synthesis of 5-(Benzothiazolyl)-1-(aryl)-pyridine-2-ones [3][4]
-
Step 1: Synthesis of 2-Cyanomethylbenzothiazole: o-Aminothiophenol is reacted with malononitrile.
-
Step 2: Synthesis of the Enamine Derivative: The resulting 2-cyanomethylbenzothiazole is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Step 3: Cyclization to the Pyridone Ring: The enamine derivative is reacted with an appropriate N-aryl-2-cyanoacetamide in the presence of a base such as potassium hydroxide. The reaction proceeds via a Michael addition followed by intramolecular cyclization and elimination of dimethylamine.
Biological Activities and Therapeutic Potential
Pyridinyl benzothiazole derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Antimicrobial Activity
Numerous studies have highlighted the potent antibacterial and antifungal properties of pyridinyl benzothiazoles.[5][6][7][8]
Mechanism of Action: The antimicrobial effects of these compounds are often attributed to the inhibition of essential bacterial enzymes.[9]
-
Dihydropteroate Synthase (DHPS) Inhibition: Some sulfonamide-containing pyridinyl benzothiazole derivatives act as competitive inhibitors of DHPS, an enzyme crucial for folate synthesis in bacteria.[7][9]
-
DNA Gyrase Inhibition: Certain derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[9]
-
Other Targets: Other reported mechanisms include the inhibition of dihydroorotase and peptide deformylase.[9]
Quantitative Data: Antimicrobial Activity
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound Series 1 | S. aureus | 3.13 - 50 | [5] |
| M. luteus | 3.13 - 50 | [5] | |
| P. aeruginosa | 3.13 - 50 | [5] | |
| S. enterica | 3.13 - 50 | [5] | |
| E. coli | 3.13 - 50 | [5] | |
| C. albicans | 12.5 - 100 | [5] | |
| Compound 16c | S. aureus | 0.025 mM | [7][8] |
| Compound 8b | S. aureus | <40 | [10] |
| B. subtilis | <47 | [10] | |
| E. coli | <39 | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [11]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculums standardized to 0.5 McFarland turbidity, test compounds, standard antimicrobial agents (positive controls), solvent (e.g., DMSO, negative control).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive control wells (broth with inoculum and a standard antibiotic) and negative control wells (broth with inoculum and solvent).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Antiviral Activity
Certain pyridinyl benzothiazole hybrids have shown promising activity against various viruses, including H5N1 influenza and SARS-CoV-2.[3][4]
Mechanism of Action: For SARS-CoV-2, some derivatives have been found to inhibit the main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[3]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [3][4]
-
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a cell monolayer.
-
Materials: Vero-E6 cells (or other susceptible cell lines), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), virus stock (e.g., H5N1 or SARS-CoV-2), test compounds, 6-well plates, agarose or methylcellulose for overlay.
-
Procedure:
-
Seed Vero-E6 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Remove the compound-containing medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units).
-
After an adsorption period (e.g., 1 hour at 37°C), remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing a low percentage of agarose or methylcellulose and the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-4 days).
-
Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a staining solution (e.g., 0.1% crystal violet).
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC₅₀ value (the concentration that inhibits 50% of plaque formation) is then determined.
-
Quantitative Data: Antiviral Activity
| Compound ID | Virus | Cell Line | IC₅₀ (µM) | Reference |
| 8h | SARS-CoV-2 | Vero-E6 | 3.669 | [3][4] |
| 8b | SARS-CoV-2 | Vero-E6 | 3120 | [3] |
| 8h (% inhibition) | H5N1 | - | 93% at 0.5 µmol/µL | [3][4] |
Anticancer Activity
The anticancer potential of pyridinyl benzothiazoles is one of their most extensively studied properties. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines.[12][13][14][15][16]
Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[13][15]
Quantitative Data: Anticancer Activity
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 29 | SKRB-3 (Breast) | 0.0012 | [17][12] |
| SW620 (Colon) | 0.0043 | [17] | |
| A549 (Lung) | 0.044 | [17][12] | |
| HepG2 (Liver) | 0.048 | [17][12] | |
| 34 | Colo205 (Colon) | 5.04 | [17][12] |
| U937 (Leukemia) | 13.9 | [17][12] | |
| MCF-7 (Breast) | 30.67 | [17][12] | |
| 55 | HT-29 (Colon) | 0.024 | [12] |
| H460 (Lung) | 0.29 | [12] | |
| A549 (Lung) | 0.84 | [12] | |
| MDA-MB-231 (Breast) | 0.88 | [12] | |
| 8j | U937 (Leukemia) | 5.2 | [13] |
| 8k | U937 (Leukemia) | 6.6 | [13] |
| 3 (Pyridine-Thiazole Hybrid) | HL-60 (Leukemia) | 0.57 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity [3][4]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials: Cancer cell lines, cell culture medium, FBS, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, test compounds.
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Anti-diabetic Activity
Certain pyridinyl benzothiazole derivatives have been evaluated for their potential to enhance glucose uptake, suggesting a possible role in the management of diabetes.[18][19]
Experimental Protocol: Yeast Glucose Uptake Assay [18][19]
-
Principle: This in vitro assay measures the ability of a compound to facilitate the uptake of glucose by yeast cells, which serves as a simple model for glucose transport.
-
Materials: Commercial baker's yeast, glucose solution, phosphate buffer, test compounds, standard drug (e.g., metronidazole).
-
Procedure:
-
Prepare a suspension of yeast cells in distilled water and incubate at 37°C for 10-15 minutes.
-
Prepare different concentrations of the test compounds.
-
Add the test compounds to a glucose solution.
-
Add the yeast suspension to the glucose and compound mixture and incubate.
-
After incubation, centrifuge the mixture to separate the yeast cells from the supernatant.
-
Measure the glucose concentration in the supernatant using a spectrophotometric method.
-
The percentage of glucose uptake is calculated by comparing the glucose concentration in the test samples to that of the control (without compound). The IC₅₀ value is the concentration of the compound that results in 50% glucose uptake.
-
Quantitative Data: Yeast Glucose Uptake Activity
| Compound ID | IC₅₀ (µM) | Standard (Metronidazole) IC₅₀ (µM) | Reference |
| 5 | 38.14 ± 0.17 | 41.86 ± 0.09 | [18][19] |
| 6 | 40.23 ± 0.20 | 41.86 ± 0.09 | [18][19] |
| 7 | 36.43 ± 0.02 | 41.86 ± 0.09 | [18][19] |
Modulation of the Aryl Hydrocarbon Receptor (AhR)
Some pyridinyl benzothiazoles have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes, including immune responses.[5]
Conclusion and Future Directions
The journey of pyridinyl benzothiazole compounds from their synthetic conception to their recognition as potent and versatile biological agents is a testament to the power of medicinal chemistry. The amalgamation of the benzothiazole and pyridine moieties has yielded a class of compounds with a rich and diverse pharmacological profile. The extensive research into their antimicrobial, antiviral, anticancer, and anti-diabetic properties has provided a strong foundation for their further development.
Future research in this area should focus on several key aspects:
-
Lead Optimization: Structure-activity relationship studies should be continued to design and synthesize new derivatives with enhanced potency and selectivity for specific biological targets.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are crucial for their translation into clinical candidates.
-
In Vivo Efficacy and Safety: Promising compounds should be evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.
-
Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its potential may extend beyond the currently explored areas.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scielo.br [scielo.br]
- 3. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advancechemjournal.com [advancechemjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eurekaselect.com [eurekaselect.com]
Spectroscopic and Synthetic Profile of 2-(Pyridin-4-yl)benzo[d]thiazole: A Technical Guide
This document provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-(Pyridin-4-yl)benzo[d]thiazole, a compound of interest in pharmaceutical research, particularly for its role as a urease inhibitor.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental data and protocols to support further investigation and application of this compound.
Spectroscopic Data Analysis
The structural identity of this compound has been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy was conducted in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR (200 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 8.80 | Singlet | 2H | Pyridinyl Protons |
| 8.01-8.20 | Multiplet | 4H | Benzothiazole & Pyridinyl Protons |
| 7.59 | Singlet | 2H | Benzothiazole Protons |
¹³C NMR (50 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) |
|---|
| 164.8 |
| 153.2 |
| 150.8 |
| 139.4 |
| 134.7 |
| 126.9 |
| 126.2 |
| 123.4 |
| 122.5 |
| 120.8 |
Infrared (IR) Spectroscopy Data
The IR spectrum was recorded using a Potassium Bromide (KBr) pellet.
| Wavenumber (ν) / cm⁻¹ |
| 3052, 3026, 2984 |
| 1598, 1588 |
| 1476, 1406 |
| 1312, 1256 |
| 980, 756, 704 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was performed using a Liquid Chromatography Mass Spectrometry-Ion Trap-Time of Flight (LCMS-IT-TOF) analyzer.[1]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Calculated Mass [M+H]⁺ | 213.0481 |
| Found Mass [M+H]⁺ | 213.0422 |
| Molecular Formula | C₁₂H₉N₂S |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
The synthesis of this compound was achieved via a sodium bisulfite (NaHSO₃)-catalyzed reaction under microwave irradiation.[1]
-
Reactants: A mixture of o-aminothiophenol (5.0 mmol) and 4-pyridinecarboxaldehyde (5.5 mmol) was prepared.
-
Catalyst and Solvent: Sodium bisulfite (10 mmol) was added as a catalyst, and N,N-dimethylacetamide (DMA) was used as the solvent (2.0 mL per 5.5 mmol of aldehyde).
-
Reaction Conditions: The reaction mixture was subjected to microwave irradiation for 30 minutes at a temperature of 120 °C.
-
Product: The resulting product, this compound, was obtained as a beige solid with a yield of 90%.[1]
Spectroscopic Characterization Methods
The synthesized compound was fully characterized using the following spectroscopic methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 200 MHz and 50 MHz spectrometer, respectively.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) served as the solvent.
-
Infrared Spectroscopy: The IR spectrum was obtained using a sample prepared as a KBr disc.[1]
-
Mass Spectrometry: High-resolution mass spectra were acquired on an LCMS-IT-TOF mass spectrometer to confirm the molecular weight and formula.[1]
References
An In-depth Technical Guide to the Solubility and Stability of 2-(Pyridin-4-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-4-yl)benzo[d]thiazole is a heterocyclic compound of significant interest in medicinal chemistry, notably for its activity as a urease inhibitor.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its development as a potential therapeutic agent. This technical guide provides an overview of the known physicochemical characteristics of this compound and outlines detailed experimental protocols for the thorough evaluation of its solubility and stability profiles. While specific quantitative data for this compound is not extensively available in public literature, this document serves as a procedural roadmap for researchers undertaking its characterization.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. These parameters are crucial for predicting the compound's behavior in various experimental and physiological settings.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂S | [2] |
| Molecular Weight | 212.27 g/mol | [2] |
| CAS Number | 2295-38-7 | [2] |
| Appearance | Off-white to white solid | [3] |
| Melting Point | 126-132 °C | [2][3] |
| Boiling Point | 393 °C at 760 mmHg | [3] |
| Density | 1.288 g/cm³ | [2][3] |
| XLogP3 | 3.358 | [2] |
| Storage Condition | Sealed in a dry place at room temperature (20-22 °C) | [3] |
Solubility Profile: Methodology for Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both a basic pyridine ring and a fused benzothiazole system suggests that the solubility of this compound will be pH-dependent. A thorough evaluation requires testing in a range of aqueous and organic solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing the thermodynamic solubility of a compound.[4]
Materials:
-
This compound
-
Calibrated analytical balance
-
A series of solvents:
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.[4]
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) to simulate room and physiological temperatures, respectively.[4]
-
Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Kinetic studies can determine the minimum time required to reach a plateau.[5]
-
After equilibration, allow the samples to stand, letting excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility in units such as mg/mL or µg/mL.
Experimental Protocol: Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery using smaller amounts of the compound. This method typically involves dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer.
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the mixture for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the concentration of the compound in the solution, often by nephelometry (detecting precipitation) or UV-spectroscopy after filtration or centrifugation.[7]
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile: Methodology for Assessment
Stability testing is essential to determine the shelf-life of a drug substance and identify appropriate storage conditions.[8] It reveals degradation pathways and helps in developing stable formulations.[9]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is performed to identify likely degradation products and establish degradation pathways.[9] This helps in developing stability-indicating analytical methods.
Stress Conditions:
-
Acidic Hydrolysis: Incubate a solution of the compound in HCl (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Incubate a solution in NaOH (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).
Procedure:
-
Prepare solutions of this compound in the appropriate stress media.
-
Expose the samples to the conditions described above for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Identify and characterize major degradation products using techniques like Mass Spectrometry (MS).[9]
Experimental Protocol: Long-Term and Accelerated Stability Studies
These studies are conducted according to International Council for Harmonisation (ICH) guidelines to determine the re-test period for a drug substance or the shelf-life for a drug product.[10]
Storage Conditions (ICH Q1A):
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH (for a minimum of 12 months).[9]
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH (for a minimum of 6 months).[9][11]
Procedure:
-
Place samples of this compound in containers that simulate the proposed packaging.[10]
-
Store the samples in stability chambers under the specified long-term and accelerated conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated), remove samples for analysis.[10]
-
Test the samples for key attributes, which may include:
-
Assay: Quantification of the active compound.
-
Impurities: Detection and quantification of degradation products.
-
Appearance: Visual inspection for changes in color or physical state.
-
Water Content: (if applicable).
-
Signaling Pathway for Stability Assessment
Caption: Logical Flow for Comprehensive Stability Testing.
Conclusion
While specific published data on the solubility and stability of this compound is limited, this guide provides the necessary framework for its comprehensive characterization. By following the detailed protocols for equilibrium and kinetic solubility, as well as forced degradation and long-term stability studies, researchers can generate the critical data required for advancing this compound through the drug development pipeline. The successful application of these methodologies will ensure a thorough understanding of the compound's physicochemical profile, supporting rational formulation design and establishing appropriate storage and handling procedures.
References
- 1. scielo.br [scielo.br]
- 2. echemi.com [echemi.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. qlaboratories.com [qlaboratories.com]
- 11. contractlaboratory.com [contractlaboratory.com]
theoretical and computational studies of 2-(Pyridin-4-yl)benzo[d]thiazole
An In-depth Technical Guide on the Theoretical and Computational Studies of 2-(Pyridin-4-yl)benzo[d]thiazole
Executive Summary
This compound, hereafter referred to as BTA, is a heterocyclic compound that has garnered significant attention due to its versatile biological activities. As a member of the benzothiazole family, it serves as a crucial scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational investigations into BTA, supplemented by experimental findings. The document details its synthesis, spectroscopic characterization, quantum chemical properties, and its mechanism of action as a urease inhibitor, elucidated through molecular docking studies. All quantitative data are systematically tabulated, and key processes are visualized using computational workflows and pathway diagrams to offer a clear and detailed resource for researchers, scientists, and professionals in drug development.
Introduction
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a fused benzene and thiazole ring. This structural motif is present in numerous pharmacologically active molecules, demonstrating a wide array of biological effects including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 2-substituted benzothiazoles, in particular, have been a focal point of research, with compounds like 2-(4-aminophenyl)benzothiazole showing potent and selective antitumor activity.[2]
This compound (BTA) has emerged as a particularly interesting derivative. It is recognized as a potent inhibitor of urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori in the acidic environment of the stomach.[4] By targeting urease, BTA presents a promising therapeutic strategy against gastritis, peptic ulcers, and gastric cancer associated with H. pylori infections.[4][5] This guide delves into the computational studies that underpin our understanding of BTA's molecular structure, electronic properties, and its interaction with biological targets.
Synthesis and Spectroscopic Characterization
The synthesis of BTA is efficiently achieved through a microwave-assisted, catalyst-mediated condensation reaction.
Experimental Protocol: Synthesis of BTA
The synthesis of 2-(Pyridin-4-yl)benzothiazole (BTA) is carried out via the reaction of o-aminothiophenol with 4-pyridinecarboxaldehyde.[4]
-
Reactants: A mixture of o-aminothiophenol (5.0 mmol), 4-pyridinecarboxaldehyde (5.5 mmol), and sodium bisulfite (NaHSO₃) (10 mmol) as a catalyst is prepared.
-
Solvent: N,N-dimethylacetamide (DMA) is used as the solvent (2.0 mL per 5.5 mmol of aldehyde).
-
Reaction Conditions: The reaction mixture is subjected to microwave irradiation for 30 minutes at a temperature of 120 °C.
-
Yield: This method results in a high yield of BTA, typically around 90%.[4]
-
Purification: The resulting product is a beige solid.[4]
Spectroscopic Data
The structural identity of the synthesized BTA is confirmed through various spectroscopic techniques. The experimental data provides a benchmark for comparison with theoretical calculations.
Table 1: Experimental Spectroscopic Data for BTA [4]
| Technique | Solvent/Medium | Observed Peaks/Shifts |
|---|---|---|
| Melting Point | - | 129.8-131.2 °C |
| IR (Infrared) | KBr | ν (cm⁻¹): 3052, 3026, 1598, 1588, 1476, 1406, 1312, 756, 704 |
| ¹H NMR | DMSO-d₆ (200 MHz) | δ (ppm): 8.80 (s, 2H), 8.01-8.20 (m, 4H), 7.59 (s, 2H) |
| ¹³C NMR | DMSO-d₆ (50 MHz) | δ (ppm): 164.8, 153.2, 150.8, 139.4, 134.7, 126.9, 126.2, 123.4, 122.5, 120.8 |
| LCMS-IT-TOF | - | Calculated for [M+H]⁺: 213.0481, Found: 213.0422 |
Theoretical and Computational Methodologies
Computational chemistry provides invaluable insights into the molecular properties of BTA. Density Functional Theory (DFT) is a robust method for studying the structural, vibrational, and electronic characteristics of molecules, while molecular docking is employed to predict the binding modes of ligands with macromolecular targets.
Protocol: Quantum Chemical Calculations
Quantum chemical calculations are typically performed using software packages like Gaussian.[6] The protocol for a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, provides a standard for the field.[2][7]
-
Geometry Optimization: The molecular structure of BTA is optimized to find its lowest energy conformation. This is commonly done using the B3LYP functional with the 6-311G(d,p) basis set.[2][8]
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared spectrum.[2]
-
Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability.[8]
Protocol: Molecular Docking
Molecular docking simulations are used to investigate the interaction between BTA and its biological target, urease.
-
Software: Docking studies can be performed using various software, such as V-life MDS or AutoDock.[9]
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., Jack Bean Urease) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of BTA is generated and energy-minimized using a suitable force field.
-
Docking Simulation: BTA is docked into the active site of the urease enzyme. The simulation generates multiple possible binding poses, which are ranked based on a scoring function that estimates the binding affinity.
-
Interaction Analysis: The best-ranked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.[4][5]
Computational Results and Discussion
While specific DFT calculation results for BTA are not extensively published, data from closely related 2-aryl-benzothiazole derivatives provide a strong basis for understanding its properties.[2][7][8]
Molecular Geometry
The geometry of BTA is expected to be nearly planar, with a small dihedral angle between the benzothiazole and pyridine rings. DFT calculations on similar systems have shown excellent agreement with X-ray crystallography data.[2][7]
Table 2: Representative Calculated Geometric Parameters for a 2-Aryl-Benzothiazole Scaffold (Based on data for 2-(4-methoxyphenyl)benzo[d]thiazole at the B3LYP/6-311G(d,p) level[2])
| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | **Calculated Value (°) ** |
|---|---|---|---|---|---|
| Bond Length | C1-S1 | 1.77 | Bond Angle | C1-S1-C7 | 89.9 |
| Bond Length | S1-C7 | 1.88 | Bond Angle | S1-C1-N1 | 114.7 |
| Bond Length | C1-N1 | 1.32 | Bond Angle | C1-N1-C2 | 111.4 |
| Bond Length | N1-C2 | 1.40 | Bond Angle | N1-C2-C7 | 113.8 |
| Bond Length | C2-C7 | 1.40 | Bond Angle | S1-C7-C2 | 110.2 |
Electronic Properties
The electronic properties of BTA, particularly the frontier molecular orbitals, are key to its reactivity. The HOMO is typically localized over the electron-rich benzothiazole ring system, while the LUMO may be distributed across the entire π-conjugated system.
Table 3: Calculated Electronic Properties for Substituted Benzothiazoles
| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | ΔE (LUMO-HOMO) (eV) | Reference |
|---|---|---|---|---|---|
| Benzothiazole (BTH) | AM1 (gas) | -8.980 | -0.502 | 8.478 | [10] |
| 2-Mercapto-BTH | AM1 (gas) | -8.694 | -0.707 | 7.987 | [10] |
| Benzothiazole Derivative 4 | DFT/B3LYP | - | - | 4.46 |[8] |
A lower HOMO-LUMO gap (ΔE) indicates higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state.[8][10] The ΔE values for various benzothiazoles typically fall in the range of 4.4 to 4.8 eV, suggesting BTA would have comparable reactivity.[8]
Molecular Docking of BTA with Urease
In silico and experimental studies have confirmed that BTA acts as a mixed-type inhibitor of urease.[4][5] This means it can bind to both the free enzyme and the enzyme-substrate complex, likely at the active site and an allosteric site, respectively.[4] Molecular docking studies reveal that the primary forces stabilizing the BTA-urease complex are hydrophobic interactions.[4][5]
Table 4: Biological Activity Data for BTA
| Activity | Target | Value | Binding Forces | Reference |
|---|---|---|---|---|
| Urease Inhibition | Jack Bean Urease | IC₅₀ = 0.77 mM | Hydrophobic interactions | [4][5] |
| Anti-Helicobacter pylori | H. pylori strains | MIC = 38-150 µM | - | [4][5] |
| Capsule Inhibition | E. coli K1 | IC₅₀ = 1.04 µM | - |[11] |
The docking results support the experimental findings, showing that BTA fits well within the hydrophobic pockets of the urease active site. This interaction prevents the substrate (urea) from binding effectively, thereby inhibiting the enzyme's function.
Conclusion
The integration of theoretical and computational chemistry with experimental studies provides a powerful framework for understanding the properties and biological activity of this compound. Computational methods like DFT accurately predict its molecular and electronic structure, which are validated by spectroscopic data. Furthermore, molecular docking simulations have been instrumental in elucidating its mechanism as a mixed-type urease inhibitor, highlighting the key hydrophobic interactions that govern its binding. This comprehensive understanding of BTA's physicochemical properties and its interactions at a molecular level is crucial for its further development as a potential therapeutic agent, particularly for combating H. pylori infections.
References
- 1. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 2. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencepub.net [sciencepub.net]
- 11. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide inhibits E. coli UT189 bacterial capsule biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2-(Pyridin-4-yl)benzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 2-(Pyridin-4-yl)benzo[d]thiazole, a molecule of interest in medicinal chemistry. This document details the available crystallographic data, outlines a representative experimental protocol for its structural determination, and presents its spectroscopic characteristics.
Introduction
This compound (BTA) is a heterocyclic compound that has garnered attention for its potential biological activities, including its role as a urease inhibitor. Understanding the three-dimensional structure of this molecule at an atomic level is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of crystalline materials, providing precise information about bond lengths, bond angles, and intermolecular interactions.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. While the complete crystallographic information file (CIF) is not publicly available in the search results, key details from the published analysis are summarized below.
Table 1: Summary of Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| Asymmetric Unit | One and a half molecules | |
| Disorder | The molecule exhibits disorder. | |
| Planarity | The molecule is nearly completely planar. |
Note: Detailed unit cell dimensions, bond lengths, and bond angles are not available in the public search results.
Experimental Protocols
A detailed experimental protocol for the crystal structure analysis of a compound like this compound would typically involve the following steps. This represents a standard workflow for the crystallographic analysis of a small organic molecule.
Synthesis and Crystallization
The synthesis of this compound can be achieved through the condensation of 2-aminothiophenol with isonicotinaldehyde.
Representative Crystallization Protocol: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound.
-
Solvent Screening: A suitable solvent or solvent mixture is identified in which the compound has moderate solubility. Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, and ethyl acetate.
-
Preparation of a Saturated Solution: A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at an elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any insoluble impurities and left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.
Single-Crystal X-ray Diffraction
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured.
-
Data Reduction: The raw diffraction data are processed to correct for various factors, including background scattering, Lorentz and polarization effects, and absorption. This results in a set of indexed reflection intensities.
Structure Solution and Refinement: The crystal structure is solved and refined using specialized software.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data using a least-squares minimization procedure. The quality of the refinement is monitored using the R-factor.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final crystal structure is validated using tools such as PLATON and CheckCIF to ensure its geometric and crystallographic reasonability. The software used for the reported structure of this compound was SHELXS-97 for structure solution and refinement.
Spectroscopic Data
Spectroscopic techniques provide complementary information to the crystal structure analysis.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| Melting Point | 129.8-131.2 °C |
| IR (KBr, cm⁻¹) | 3052, 3026, 2984, 1598, 1588, 1476, 1406, 1312, 1256, 980, 756, 704 |
| ¹H NMR (200 MHz, DMSO-d₆, δ) | 8.80 (s, 2H), 8.01-8.20 (m, 4H), 7.59 (s, 2H) |
| ¹³C NMR (50 MHz, DMSO-d₆, δ) | 164.8, 153.2, 150.8, 139.4, 134.7, 126.9, 126.2, 123.4, 122.5, 120.8 |
| LCMS-IT-TOF (m/z) | Calculated for C₁₂H₉N₂S [M+H]⁺: 213.0481, Found: 213.0422 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule.
Molecular Structure and Intermolecular Interactions
The diagram below illustrates the molecular structure of this compound and highlights its key chemical moieties. The crystal packing of this molecule is stabilized by intermolecular interactions.
Methodological & Application
Application Notes and Protocols: 2-(Pyridin-4-yl)benzo[d]thiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-4-yl)benzo[d]thiazole, a heterocyclic compound featuring a fused benzothiazole and pyridine ring system, has emerged as a molecule of significant interest in medicinal chemistry. Its unique structural architecture allows for diverse biological activities, with the most prominent application being its potent urease inhibitory and associated anti-Helicobacter pylori activity. This document provides a comprehensive overview of the current applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows. While its primary validated role is in combating H. pylori, preliminary evidence from related structures suggests potential avenues for exploration in anticancer and anti-inflammatory research.
I. Urease Inhibition and Anti-Helicobacter pylori Activity
The most well-documented medicinal chemistry application of this compound is its ability to inhibit urease, a key enzyme for the survival of Helicobacter pylori in the acidic environment of the stomach. By inhibiting urease, this compound disrupts the bacterium's pathogenesis, making it a promising candidate for the development of new anti-ulcer and anti-H. pylori agents.
Quantitative Data
The inhibitory activity of this compound (BTA) against jack bean urease and its efficacy against H. pylori are summarized below.
| Compound | Target | Parameter | Value | Reference |
| This compound (BTA) | Jack Bean Urease | IC50 | 0.77 mM | [1][2] |
| This compound (BTA) | Helicobacter pylori (1 reference strain and 6 clinical isolates) | MIC | 38-150 µM | [1][2] |
| Hydroxyurea (Reference Inhibitor) | Jack Bean Urease | IC50 | > BTA | [1] |
| Omeprazole (Reference Inhibitor) | Helicobacter pylori | MIC | 46-185 µM | [1][2] |
Mechanism of Action
This compound acts as a mixed inhibitor of urease, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[1] Biophysical studies, including UV-Vis spectroscopy, molecular fluorescence, and circular dichroism, have revealed that the interaction between the compound and urease occurs via a static fluorescence quenching mechanism, leading to the formation of a non-fluorescent complex.[1][2] The primary stabilizing forces for this complex are hydrophobic interactions.[1][2]
Signaling Pathway: Urease Inhibition by this compound
Caption: Mixed inhibition of urease by this compound (BTA).
Experimental Protocols
1. Synthesis of this compound (BTA) [1]
This protocol describes a microwave-assisted synthesis using a sodium bisulfite catalyst.
Materials:
-
o-Aminothiophenol
-
4-Pyridinecarboxaldehyde
-
Sodium bisulfite (NaHSO₃)
-
N,N-Dimethylacetamide (DMA)
-
Microwave reactor
-
Round bottom flask (10 mL)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 10 mL round bottom flask, add o-aminothiophenol (5.0 mmol), 4-pyridinecarboxaldehyde (5.5 mmol), and sodium bisulfite (10 mmol).
-
Add N,N-dimethylacetamide (DMA) (2.0 mL) as the solvent.
-
Stir the mixture until the reagents are homogenized.
-
Place the flask in a microwave reactor and irradiate at 120 °C for 30 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound as a beige solid.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
2. Urease Inhibition Assay
This protocol is a general method for determining the urease inhibitory activity of a compound.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
This compound (BTA) solution of known concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of jack bean urease in phosphate buffer.
-
Prepare various dilutions of the test compound (BTA) in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of urease to each well.
-
Add the test compound solutions at different concentrations to the respective wells.
-
Incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a urea solution to each well.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding the phenol-hypochlorite reagent. This reagent also reacts with the ammonia produced to generate a colored product.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
A control experiment without the inhibitor is performed under the same conditions.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for Urease Inhibition Assay
Caption: General workflow for determining the urease inhibitory activity.
II. Potential Anticancer and Anti-inflammatory Applications
While the specific anticancer and anti-inflammatory activities of this compound have not been extensively reported, the broader class of benzothiazole derivatives has shown significant promise in these areas. This suggests that this compound could be a valuable scaffold for the design and synthesis of novel anticancer and anti-inflammatory agents.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of benzothiazole derivatives against various cancer cell lines.[3][4] For instance, substituted pyridine-based benzothiazole derivatives have demonstrated potent antitumor activity. One study reported that a substituted bromopyridine acetamide benzothiazole derivative exhibited significant activity against SKRB-3, SW620, A549, and HepG2 cell lines with IC₅₀ values in the nanomolar range.[3][4] The mechanism of action for many of these derivatives involves the induction of apoptosis.[3][4]
Anti-inflammatory Potential
The benzothiazole scaffold is also present in compounds with anti-inflammatory properties. Research on pyrazoline-bearing benzothiazoles has identified compounds with potent anti-inflammatory activity, attributed to the suppression of COX-2 enzyme activity and TNF-α production.[5] Additionally, a series of 2-pyridyl-2-thiobenzothiazole derivatives were investigated for their anti-inflammatory properties, with one derivative showing higher activity than the standard drug indomethacin.[6]
Logical Relationship for Future Research
Caption: Rationale for investigating BTA in anticancer and anti-inflammatory research.
Conclusion
This compound is a promising scaffold in medicinal chemistry, with its most significant and well-validated application being the inhibition of urease for the potential treatment of Helicobacter pylori infections. The detailed protocols provided herein for its synthesis and biological evaluation can serve as a valuable resource for researchers in this field. Furthermore, based on the established activities of related benzothiazole derivatives, future investigations into the anticancer and anti-inflammatory properties of this compound and its analogues are warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Pyridin-4-yl)benzo[d]thiazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Pyridin-4-yl)benzo[d]thiazole as a versatile fluorescent probe. The content herein details its applications in the detection of metal ions, pH, and viscosity, as well as its utility in bioimaging. Detailed experimental protocols are provided to facilitate the practical application of this probe in a laboratory setting.
Introduction
This compound is a heterocyclic compound that exhibits intrinsic fluorescence, making it a valuable tool in various analytical and biological studies. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms contribute to its favorable photophysical properties. The pyridine and benzothiazole moieties can act as binding sites for various analytes, leading to changes in its fluorescence emission, which forms the basis of its sensing applications. This document outlines the synthesis, key applications, and detailed protocols for utilizing this compound as a fluorescent probe.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation of 2-aminothiophenol with isonicotinaldehyde.
Protocol: Synthesis of this compound[1]
Materials:
-
2-Aminothiophenol
-
Isonicotinaldehyde (Pyridine-4-carboxaldehyde)
-
Oxidizing agent (e.g., hydrogen peroxide, air)
-
Solvent (e.g., ethanol, methanol, or a 'green' solvent system)
-
Catalyst (optional, e.g., p-toluenesulfonic acid, iodine)
-
Reaction flask
-
Reflux condenser
-
Stirring apparatus
-
Purification setup (e.g., column chromatography or recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and isonicotinaldehyde (1-1.2 equivalents) in a suitable solvent.
-
Add a catalytic amount of an acid catalyst if required.
-
The reaction mixture is then stirred at room temperature or heated under reflux, depending on the chosen solvent and catalyst, for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is isolated by filtration or by removing the solvent under reduced pressure.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
Applications as a Fluorescent Probe
This compound can be employed as a fluorescent probe for the detection of various analytes through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).
Detection of Metal Ions
The pyridine nitrogen and the benzothiazole nitrogen and sulfur atoms of this compound can act as coordination sites for metal ions. This coordination can modulate the electronic properties of the molecule, leading to a change in its fluorescence intensity or a shift in its emission wavelength. It has been reported as a potential sensor for various metal ions, including Zn²⁺ and Cu²⁺.
Table 1: Quantitative Data for Metal Ion Sensing with Benzothiazole-based Probes
| Analyte | Probe | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Reference |
|---|---|---|---|---|---|
| Zn²⁺ | Benzothiazole-based probe | ~365 | ~450 (Turn-on) | Varies | General observation |
| Cu²⁺ | Benzothiazole-based probe | ~365 | Quenched | Varies | General observation |
Note: Specific quantitative data for this compound is limited in the literature; the data presented is based on the general behavior of similar benzothiazole-based probes.
Protocol: Fluorescence Spectroscopy for Metal Ion Detection
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, CuSO₄).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in the aqueous buffer.
-
Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.
-
Titrate the probe solution with increasing concentrations of the target metal ion.
-
After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence spectrum.
-
Plot the change in fluorescence intensity versus the metal ion concentration to determine the binding affinity and limit of detection.
-
To assess selectivity, repeat the experiment with other metal ions at the same concentration.
pH Sensing
The pyridine nitrogen in this compound can be protonated at acidic pH. This protonation alters the electronic distribution within the molecule, leading to a change in its fluorescence properties. This makes it a potential candidate for a "turn-on" or ratiometric pH probe.
Viscosity Sensing
Benzothiazole-based fluorescent probes can act as molecular rotors, where their fluorescence is quenched in low-viscosity environments due to intramolecular rotation. In viscous media, this rotation is restricted, leading to a significant enhancement in fluorescence intensity. This property allows for the sensing of microenvironmental viscosity in biological systems.[1][2][3][4][5]
Table 2: General Characteristics of Benzothiazole-based Viscosity Probes
| Property | Description |
|---|---|
| Mechanism | Restriction of intramolecular rotation (molecular rotor) |
| Response | Fluorescence "turn-on" with increasing viscosity |
| Excitation Range | Typically in the blue to green region of the spectrum |
| Emission Range | Typically in the green to red region of the spectrum |
Protocol: Fluorescence Measurement of Viscosity
Materials:
-
Stock solution of this compound.
-
Solvents of varying viscosity (e.g., methanol-glycerol mixtures).
-
Fluorometer.
Procedure:
-
Prepare a series of solutions of the probe in solvents with different, known viscosities.
-
Record the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity as a function of solvent viscosity to generate a calibration curve.
-
This calibration can then be used to determine the viscosity of an unknown sample.
Bioimaging Applications
The ability of this compound to respond to changes in its microenvironment, coupled with its potential for cell permeability, makes it a candidate for live-cell imaging applications. It can be used to visualize changes in intracellular metal ion concentrations, pH, or viscosity.
Protocol: Live-Cell Imaging
Materials:
-
Cell culture medium.
-
Cells of interest (e.g., HeLa, HEK293).
-
Culture dishes with glass bottoms suitable for microscopy.
-
Stock solution of this compound in DMSO.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
-
Optional: Stimuli to alter intracellular analyte levels (e.g., ionophores for metal ions, nigericin for pH).
Procedure:
-
Seed the cells on glass-bottom dishes and culture them to the desired confluency.
-
Prepare a working solution of the probe in cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash with PBS.
-
Incubate the cells with the probe-containing medium for a suitable time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Add fresh, probe-free medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
To observe dynamic changes, cells can be treated with stimuli during imaging.
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner. For comparative studies, tables are highly recommended. When analyzing fluorescence data, it is crucial to perform necessary corrections for background fluorescence and inner filter effects, especially at high probe or analyte concentrations. For binding studies, appropriate models (e.g., Benesi-Hildebrand, Scatchard) should be used to determine binding constants. The limit of detection (LOD) is typically calculated based on the signal-to-noise ratio (e.g., 3σ/slope of the calibration curve).
Safety and Handling
This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All chemical manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of each chemical used.
Conclusion
This compound is a promising fluorescent probe with potential applications in the detection of metal ions, pH, and viscosity, as well as in cellular imaging. The protocols provided in these application notes offer a starting point for researchers to explore and adapt its use for their specific needs. Further research is encouraged to fully characterize its photophysical properties and expand its range of applications.
References
- 1. Synthesis and Properties of Red-Emitting Fluorescence Probe for Viscosity Detection [yyhx.ciac.jl.cn]
- 2. Researching | A Benzothiazole-Based Long-Wavelength Fluorescent Probe for Dual-Response to Viscosity and H2O2 [researching.cn]
- 3. Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Lysosome-targeting benzothiazole-based fluorescent probe for imaging viscosity and hypochlorite levels in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Biological Activity of 2-(Pyridin-4-yl)benzo[d]thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-(Pyridin-4-yl)benzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Benzothiazole derivatives are known to exhibit significant biological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects[1][2]. The incorporation of a pyridine ring, particularly at the 2-position of the benzothiazole core, often enhances this activity, making these derivatives promising candidates for drug discovery and development. These notes provide an overview of the key biological activities, quantitative data, and detailed experimental protocols for studying this compound derivatives.
Key Biological Activities & Quantitative Data
The biological potential of this scaffold has been primarily explored in three main areas: enzyme inhibition, antimicrobial activity, and anticancer activity.
Enzyme Inhibitory Activity
This compound derivatives have shown potent inhibitory effects against several clinically relevant enzymes.
-
Urease Inhibition: 2-(Pyridin-4-yl)benzothiazole (BTA) is a notable inhibitor of jack bean urease, an enzyme crucial for the survival of Helicobacter pylori in the acidic environment of the stomach[3][4]. It acts as a mixed inhibitor, binding to both the enzyme's active site and an allosteric site[3].
-
Cholinesterase and Monoamine Oxidase Inhibition: Certain benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), a key strategy in developing treatments for Alzheimer's disease[5][6].
Table 1: Enzyme Inhibition Data for Benzothiazole Derivatives
| Compound Name | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 2-(Pyridin-4-yl)benzothiazole (BTA) | Jack Bean Urease | 0.77 mM | [3] |
| 2-(Pyridin-4-yl)benzimidazole (BIA) | Jack Bean Urease | 2.14 mM | [3] |
| Compound 4f¹ | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | [5][6] |
| Compound 4f¹ | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | [5][6] |
¹N-(Benzo[d]thiazol-2-yl)-4-((4-methylpiperazine-1-yl)methyl)benzamide derivative
Antimicrobial Activity
Derivatives of the benzothiazole family, including those with pyridine moieties, exhibit broad-spectrum antimicrobial activity against various pathogens.
-
Anti-Helicobacter pylori Activity: Consistent with its urease inhibition, BTA shows direct antibacterial activity against H. pylori strains[3].
-
General Antibacterial and Antifungal Activity: Various modifications of the benzothiazole core have yielded compounds with significant activity against Gram-positive bacteria like Staphylococcus aureus and fungal species like Candida albicans[7][8].
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Target Organism | MIC Value | Reference |
|---|---|---|---|
| 2-(Pyridin-4-yl)benzothiazole (BTA) | Helicobacter pylori | 38-150 µM | [3] |
| 2-(Pyridin-4-yl)benzimidazole (BIA) | Helicobacter pylori | 20-164 µM | [3] |
| Compound 16c² | Staphylococcus aureus | 0.025 mM | [8] |
| 2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (10a) | Staphylococcus aureus | Active | [7] |
| Pyridine-Thiazole Hydrazide (5j) | Various Bacteria & Fungi | Significant Activity | [9] |
²4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivative
Anticancer Activity
The benzothiazole scaffold is a common feature in many potent anticancer agents. The addition of a pyridine ring can further enhance cytotoxicity against various cancer cell lines. The mechanisms often involve the inhibition of critical kinases or interaction with DNA[10][11].
Table 3: Anticancer Activity of Pyridine-Benzothiazole Derivatives
| Compound Name/Class | Target Cell Line(s) | IC₅₀ / Activity | Reference |
|---|---|---|---|
| Pyrimidine based isoxazole derivative (34) | Colo205 (Colon) | 5.04 µM | [12] |
| Nitro-styryl containing benzothiazole (57) | Pancreatic Cancer Cells | 27 ± 0.24 μM | [13] |
| Phenyl pyridopyrimidinones based BTA | ME-180, DU-145, MCF-7, B-16 | Active | [12] |
| Pyridine-thiazole hybrid (Compound 3) | HL-60 (Leukemia) | 0.57 µM |[10] |
Visualized Workflows and Mechanisms
Synthesis and Biological Screening Workflow
The general process for developing and evaluating these derivatives involves synthesis, purification, and subsequent screening for various biological activities.
Caption: General workflow from synthesis to biological evaluation.
Mechanism of Mixed Urease Inhibition
2-(Pyridin-4-yl)benzothiazole (BTA) exhibits a mixed inhibition pattern, where it can bind to the free enzyme (E) and the enzyme-substrate (ES) complex, though with different affinities[3].
Caption: Mechanism of mixed enzyme inhibition by BTA.
Dual Inhibition for Alzheimer's Disease Therapy
A therapeutic strategy for Alzheimer's disease involves simultaneously inhibiting both Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) to address multiple pathological pathways.
Caption: Dual inhibition of AChE and MAO-B for Alzheimer's.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from established methods for the condensation of 2-aminothiophenol with pyridine derivatives[3].
Materials:
-
2-aminothiophenol
-
Isonicotinic acid (Pyridine-4-carboxylic acid)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine isonicotinic acid (1 equivalent) and 2-aminothiophenol (1.1 equivalents).
-
Add polyphosphoric acid (PPA) as a condensing agent and solvent (approx. 10 times the weight of the reactants).
-
Heat the mixture with stirring at 180-200°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by slowly adding 10% sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.
-
Filter the solid precipitate using a Buchner funnel and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure this compound.
-
Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity[3].
Protocol 2: In Vitro Anticancer MTT Assay
This protocol outlines the determination of cytotoxicity (IC₅₀) of a compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Harvest cultured cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Urease Inhibition Assay
This protocol is based on the Berthelot method, which measures the amount of ammonia produced by urease activity[3].
Materials:
-
Jack Bean Urease
-
Phosphate buffer (pH 7.0)
-
Urea solution (substrate)
-
Test compound stock solution (in DMSO)
-
Phenol reagent (Phenol and Sodium Nitroprusside)
-
Alkali reagent (Sodium Hydroxide and Sodium Hypochlorite)
-
96-well microtiter plates
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of Jack Bean Urease solution and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well. Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for color development (a blue-green color indicates the presence of ammonia).
-
Measure the absorbance at 625 nm using a microplate reader.
-
A control reaction without the inhibitor is performed to determine 100% enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols for the Synthesis of 2-(Pyridin-4-yl)benzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2-(Pyridin-4-yl)benzo[d]thiazole and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
Introduction
Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[2] The 2-substituted benzothiazole scaffold is a prevalent motif in a variety of biologically active molecules.[2][3] In particular, derivatives featuring a pyridine ring at the 2-position have attracted considerable attention for their potential as therapeutic agents. The synthesis of these compounds is typically achieved through the condensation of 2-aminothiophenol with a corresponding pyridine derivative, such as an aldehyde or a carboxylic acid.[2][4] This document outlines a general and efficient protocol for the synthesis of this compound derivatives.
Synthetic Workflow
The synthesis of this compound derivatives is primarily accomplished via the condensation reaction between 2-aminothiophenol and a suitable pyridine-4-carboxaldehyde or isonicotinic acid derivative. The general workflow involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via the condensation of 2-aminothiophenol and pyridine-4-carboxaldehyde.
Materials:
-
2-Aminothiophenol
-
Pyridine-4-carboxaldehyde
-
Ethanol (or other suitable solvent like DMSO)
-
Catalyst (e.g., acetic acid, iodine, or a Lewis acid like Zn(OAc)₂)[5]
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and pyridine-4-carboxaldehyde (1.0 mmol) in ethanol (15-20 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst. For instance, a few drops of glacial acetic acid or a small amount of iodine can be used.[6]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by TLC. Reaction times can vary from 1 to 8 hours depending on the specific reactants and catalyst used.[4][5]
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization and Extraction: If an acidic catalyst was used, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product can then be extracted with ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data Summary
The yields of 2-substituted benzothiazole derivatives can vary depending on the specific aldehyde or carboxylic acid used and the reaction conditions. The following table summarizes representative yields for the synthesis of various benzothiazole derivatives under different catalytic conditions.
| Entry | Aldehyde/Carboxylic Acid | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Alkyl carbonic acid | 87 | [5] |
| 2 | 4-Methoxybenzaldehyde | Silica gel, Microwave | Good | [7] |
| 3 | Various aromatic aldehydes | Zn(OAc)₂·2H₂O, Solvent-free | 67-96 | [5] |
| 4 | Various aromatic aldehydes | Bovine Serum Albumin, Water | 79-93 | [5] |
| 5 | Isonicotinic acid | Polyphosphoric acid (PPA) | 46-79 | [8] |
| 6 | Various aromatic aldehydes | H₂O₂/HCl, Ethanol | Excellent | [4] |
Applications and Biological Significance
This compound derivatives have been investigated for a range of biological activities, making them attractive scaffolds for drug discovery.
-
Anticancer Activity: Many benzothiazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[3][9] Some have been shown to induce apoptosis in cancer cells.[9] The pyridine-thiazole hybrid molecules, in particular, have demonstrated high antiproliferative activity.[10]
-
Antimicrobial Activity: These compounds have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[3]
-
Enzyme Inhibition: Certain benzothiazole derivatives act as inhibitors of enzymes such as carbonic anhydrase and kinases, which are implicated in various diseases.
Potential Signaling Pathway Involvement
The anticancer activity of some thiazole-containing compounds has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by a benzothiazole derivative.
References
- 1. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photophysical Properties of Pyridinyl Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of pyridinyl benzothiazole compounds, detailed experimental protocols for their characterization, and insights into their application in biological research, particularly in the context of cellular signaling pathways.
Introduction
Pyridinyl benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their unique photophysical properties and diverse applications. These compounds typically exhibit strong fluorescence, large Stokes shifts, and sensitivity to their local environment, making them valuable tools as fluorescent probes and imaging agents. Their rigid, conjugated structure forms the basis of their fluorescent properties, which can be finely tuned through chemical modifications. This document outlines their key photophysical characteristics, provides standardized protocols for their measurement, and explores their use in elucidating cellular signaling pathways.
Photophysical Properties of Pyridinyl Benzothiazole Derivatives
The photophysical properties of pyridinyl benzothiazole compounds are dictated by their molecular structure, including the substitution pattern on both the pyridine and benzothiazole rings. These properties are crucial for their application as fluorescent probes.
Quantitative Data Summary
The following tables summarize the key photophysical parameters for a selection of pyridinyl benzothiazole and related derivatives from the literature. These values can be used as a reference for selecting or designing compounds for specific applications.
Table 1: Photophysical Properties of Selected 2-(Pyridinyl)benzothiazole Derivatives
| Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Reference |
| 2-(Pyridin-4-yl)benzothiazole | DMSO-d6 | - | - | - | - | [1] |
| 6-((2-(benzothiazol-2 yl)phenyl)carbamoyl)picolinoyl chloride (BTPCP) | Chloroform | 350 | 556 | 206 | High (not quantified) | [2] |
| BTPCP | H₂O | 350 | 564 | 214 | High (not quantified) | [2] |
| 4-(4-Methoxyphenyl)-2-(pyridin-2-yl) thiazole | - | - | - | - | High (not quantified) | [3] |
| 4-(4-Chlorophenyl)-2-(pyridin-2-yl) thiazole | CDCl₃ | - | - | - | - | [3] |
| 4-(4-Bromophenyl)-2-(pyridin-2-yl) thiazole | CDCl₃ | - | - | - | - | [3] |
| 2-(Pyridin-2-yl)-4-(p-tolyl) thiazole | CDCl₃ | - | - | - | - | [3] |
| 4-(4-Chlorophenyl)-2-(pyridin-4-yl) thiazole | CDCl₃ | - | - | - | - | [3] |
Note: '-' indicates data not available in the cited sources.
Table 2: Photophysical Properties of Benzothiazole-difluoroborate Derivatives with Pyridinyl-like Substituents
| R/R' Substituents | k_r (10⁸ s⁻¹) | k_nr (10⁸ s⁻¹) | S1 (eV) | S0 (eV) | Quantum Yield (Φ_f) |
| OMe/OMe | 2.4 | 11.8 | 5320 | 5022 | 0.350 |
| OMe/H | 0.4 | 27.1 | 5732 | 5202 | 0.441 |
| OMe/CF₃ | 0.8 | 13.0 | 5394 | 5149 | 0.376 |
| H/OMe | 26.5 | 2.7 | 5093 | 4570 | 0.148 |
| H/H | 2.0 | 9.2 | 6735 | 5502 | 0.350 |
| H/CF₃ | 0.6 | 23.3 | 6391 | 5559 | 0.463 |
| CF₃/OMe | 99.8 | 1.0 | 3585 | 3445 | 0.000 |
| CF₃/H | 4.0 | 9.0 | 6303 | 5364 | 0.306 |
k_r: radiative decay rate; k_nr: non-radiative decay rate; S1: energy of the first excited state; S0: energy of the ground state. Data from[4].
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is essential for the development and application of fluorescent probes. The following are detailed protocols for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of a pyridinyl benzothiazole compound.
Materials:
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., DMSO, ethanol, or buffer)
-
Pyridinyl benzothiazole compound of interest
Protocol:
-
Prepare a stock solution: Accurately weigh a small amount of the pyridinyl benzothiazole compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Prepare working solutions: Dilute the stock solution with the same solvent to prepare a series of working solutions with concentrations that result in an absorbance between 0.1 and 1.0 at the expected λ_abs.
-
Instrument setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 250-700 nm).
-
Set the scan speed and slit width as appropriate for the instrument and sample.
-
-
Blank measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place it in the spectrophotometer and record a baseline (blank) spectrum.
-
Sample measurement:
-
Rinse the cuvette with a small amount of the most dilute working solution and then fill the cuvette with this solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this step for all working solutions, moving from the most dilute to the most concentrated.
-
-
Data analysis:
-
Identify the wavelength of maximum absorbance (λ_abs) from the recorded spectra.
-
If desired, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_em) of a pyridinyl benzothiazole compound.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Pyridinyl benzothiazole compound of interest
Protocol:
-
Prepare a dilute solution: Prepare a dilute solution of the compound in the chosen solvent. The absorbance of this solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrument setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation and emission monochromators to the desired starting wavelengths.
-
-
Record the emission spectrum:
-
Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range that is expected to contain the emission peak (e.g., from λ_abs + 20 nm to 700 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Record the excitation spectrum:
-
Set the emission wavelength to the λ_em determined in the previous step.
-
Scan the excitation monochromator over a wavelength range that is expected to contain the excitation peak (e.g., from 250 nm to λ_em - 20 nm).
-
The resulting spectrum should resemble the absorption spectrum.
-
-
Data analysis:
-
Determine the λ_em from the emission spectrum.
-
Calculate the Stokes shift (in nm) as the difference between λ_em and λ_abs.
-
Relative Fluorescence Quantum Yield (Φ_f) Determination
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Fluorometer
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Pyridinyl benzothiazole compound (sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
Protocol:
-
Prepare solutions:
-
Prepare a series of five dilutions for both the sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
-
Measure absorbance: Record the UV-Vis absorption spectra for all prepared solutions and note the absorbance at the excitation wavelength.
-
Measure fluorescence:
-
Record the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.
-
Ensure that the instrument settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The plots should be linear. Determine the gradient (slope) of each line.
-
-
Calculate the quantum yield: Use the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, "Gradient" is the slope from the plot of integrated fluorescence intensity vs. absorbance, and "n" is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term cancels out.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τ) of a pyridinyl benzothiazole compound.
Materials:
-
TCSPC system (pulsed laser source, detector, timing electronics)
-
Sample holder/cuvette
-
Dilute solution of the pyridinyl benzothiazole compound
Protocol:
-
Instrument setup:
-
Turn on the TCSPC system and allow it to stabilize.
-
Select a pulsed laser source with an excitation wavelength appropriate for the sample.
-
Set the repetition rate of the laser such that the time between pulses is significantly longer than the expected fluorescence lifetime of the sample.
-
-
Instrument Response Function (IRF) measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time response of the instrument itself.
-
-
Sample measurement:
-
Replace the scattering solution with the sample solution.
-
Acquire the fluorescence decay data by collecting single-photon events over time until a sufficient number of counts are accumulated in the peak channel to ensure good statistics.
-
-
Data analysis:
-
The collected data is a histogram of photon arrival times.
-
Deconvolute the measured sample decay with the IRF.
-
Fit the resulting decay curve to an exponential function (or a sum of exponentials if the decay is complex) to determine the fluorescence lifetime (τ).
-
Applications in Cellular Signaling
Pyridinyl benzothiazole compounds have emerged as powerful tools for studying cellular signaling pathways due to their ability to act as fluorescent probes for specific ions, molecules, and enzymatic activities.
Monitoring Kinase Activity
Protein kinases are crucial regulators of cellular signaling. Fluorescent probes based on a peptide substrate for a specific kinase and a pyridinyl benzothiazole-like fluorophore can be designed. Upon phosphorylation of the peptide by the kinase, a conformational change can lead to a significant change in the fluorescence properties of the probe, allowing for real-time monitoring of kinase activity.
Probing the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing this pathway.[5] This highlights the potential of pyridinyl benzothiazole derivatives as therapeutic agents that target specific signaling nodes.
Below is a diagram illustrating the inhibitory effect of a pyridinyl benzothiazole derivative on the PI3K/AKT signaling pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway by a pyridinyl benzothiazole compound.
Experimental Workflows
The following diagrams illustrate the typical workflows for characterizing the photophysical properties of pyridinyl benzothiazole compounds and for their application in cellular imaging.
Caption: Workflow for photophysical characterization.
Caption: Workflow for cellular imaging applications.
Conclusion
Pyridinyl benzothiazole compounds represent a versatile class of fluorophores with significant potential in various scientific disciplines. Their tunable photophysical properties make them excellent candidates for the development of fluorescent probes for bioimaging and sensing applications. The standardized protocols provided herein will aid researchers in the accurate and reproducible characterization of these compounds. Furthermore, their demonstrated utility in probing and potentially modulating key cellular signaling pathways, such as the PI3K/AKT pathway, opens up exciting avenues for their use in drug discovery and development. Further research into the structure-property relationships and biological activities of this compound class is warranted to fully exploit their potential.
References
- 1. scielo.br [scielo.br]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy using 2-(Pyridin-4-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-4-yl)benzo[d]thiazole is a heterocyclic organic compound with fluorescent properties that make it a valuable tool for various applications in fluorescence microscopy. Its rigid structure, composed of a benzothiazole core linked to a pyridine ring, gives rise to intrinsic fluorescence that can be utilized for cellular imaging and other advanced microscopic techniques. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe in life sciences and drug development research. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The fluorescence of these compounds allows for the visualization of their subcellular localization and interaction with biological targets.
Photophysical Properties
The photophysical properties of this compound and related derivatives are crucial for designing and executing fluorescence microscopy experiments. These properties can be influenced by the solvent environment, highlighting the importance of selecting appropriate conditions for specific applications. Below is a summary of typical photophysical data for benzothiazole-based fluorescent probes.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~330 - 350 nm | Methanol |
| Emission Maximum (λem) | ~380 - 450 nm | Methanol |
| Quantum Yield (Φ) | 0.10 - 0.29 | Various Solvents |
| Molar Extinction Coefficient (ε) | > 3 M⁻¹cm⁻¹ | Methanol |
Note: The exact photophysical properties of this compound may vary depending on the specific experimental conditions and the purity of the compound.
Experimental Protocols
Protocol 1: General Staining of Cultured Cells
This protocol outlines a general procedure for staining adherent mammalian cells with this compound for fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, pH 7.4, sterile)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Adherent mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips
-
Formaldehyde (4% in PBS, for fixation)
-
Mounting medium
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.
-
Cell Staining (Live Cells): a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary. d. After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium. e. Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Cell Fixation (Optional): a. After staining, cells can be fixed to preserve their morphology. b. Remove the final wash solution and add 4% formaldehyde in PBS. c. Incubate for 15-20 minutes at room temperature. d. Wash the cells three times with PBS.
-
Mounting: a. If using coverslips, carefully invert and mount them onto a glass slide using a suitable mounting medium. b. Seal the edges of the coverslip with nail polish to prevent drying.
-
Fluorescence Microscopy: a. Image the stained cells using a fluorescence microscope equipped with a DAPI or a similar filter set (Excitation: ~340/20 nm, Emission: ~420/40 nm). b. Acquire images using appropriate exposure times and camera settings to minimize photobleaching and phototoxicity.
Protocol 2: Assessment of Cytotoxicity (MTT Assay)
It is essential to evaluate the potential cytotoxicity of any new fluorescent probe. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of this compound.
Materials:
-
This compound
-
Mammalian cells (e.g., HeLa, A549)
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for staining cells with this compound.
Caption: Relationship between structure, properties, and applications of the probe.
Troubleshooting
-
No/Weak Signal:
-
Increase the concentration of the probe.
-
Increase the incubation time.
-
Check the filter set on the microscope to ensure it matches the excitation and emission spectra of the probe.
-
Ensure the stock solution has been stored properly and has not degraded.
-
-
High Background:
-
Decrease the concentration of the probe.
-
Increase the number and duration of the washing steps after incubation.
-
Use a different imaging medium with lower autofluorescence.
-
-
Phototoxicity/Photobleaching:
-
Reduce the excitation light intensity.
-
Decrease the exposure time.
-
Use an anti-fade mounting medium.
-
Acquire images in a single focal plane or use minimal Z-stacking.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and other chemicals.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Formaldehyde is a hazardous chemical; handle it in a well-ventilated area or a chemical fume hood.
-
Dispose of all chemical waste according to your institution's guidelines.
Application Notes and Protocols: 2-(Pyridin-4-yl)benzo[d]thiazole in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-4-yl)benzo[d]thiazole is a heterocyclic compound that has garnered significant interest in the field of antimicrobial agent development. Its rigid, planar structure allows for diverse non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking, making it a versatile scaffold.[1] This benzothiazole derivative has demonstrated a range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. Notably, it has been identified as a potent inhibitor of bacterial urease, a key virulence factor for pathogens like Helicobacter pylori, and its derivatives have shown efficacy in inhibiting bacterial capsule formation, a crucial element in pathogenesis, particularly for uropathogenic Escherichia coli (UPEC).[2][3][4] These findings underscore the potential of this compound and its analogs as promising leads for the development of novel antimicrobial therapeutics to combat the growing threat of drug-resistant infections.
Quantitative Data Summary
The antimicrobial and inhibitory activities of this compound and its derivatives are summarized below. These tables provide a clear comparison of their potency against various microbial strains and enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (BTA) and its Benzimidazole-Analogue (BIA) against Helicobacter pylori [2][5]
| Compound | H. pylori Strain | MIC (µM) | MIC (µg/mL) |
| BTA | Reference Strain | 38 - 150 | 8 - 32 |
| Clinical Isolates (6) | 38 - 150 | 8 - 32 | |
| BIA | Reference Strain | 20 - 164 | 4 - 32 |
| Clinical Isolates (6) | 20 - 164 | 4 - 32 | |
| Omeprazole | Reference & Clinical | 46 - 185 | - |
| Hydroxyurea | Reference & Clinical | 1683 - >3366 | - |
Table 2: Enzyme Inhibition Data for this compound (BTA) and a Derivative
| Compound | Target Enzyme/Process | Organism | IC50 Value |
| This compound (BTA) | Jack Bean Urease | Canavalia ensiformis | 0.77 mM[2] |
| N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide | K1 Capsule Formation | E. coli UTI89 | 1.04 ± 0.13 µM[3][4] |
Table 3: Antibacterial Activity of Benzothiazole-Thiazole Hybrids [1]
| Compound ID | Gram-Positive (MIC µg/mL) | Gram-Negative (MIC µg/mL) | Mycobacterial (MIC µg/mL) |
| 4b | 3.90 - 7.81 | 3.90 - 7.81 | 3.90 |
| 4c | 7.81 - 15.63 | 7.81 - 15.63 | 7.81 |
| 4d | 7.81 - 15.63 | 7.81 - 15.63 | 7.81 |
| 4f | 3.90 - 7.81 | 3.90 - 7.81 | 3.90 |
| Streptomycin | 0.48 - 0.97 | 0.48 - 1.95 | 0.97 |
Table 4: Antifungal Activity of Benzothiazole-Thiazole Hybrids [1]
| Compound ID | Fungal Strain | MIC (µg/mL) |
| 4b | C. albicans | 7.81 |
| 4c | C. albicans | 15.63 |
| 4d | C. albicans | 15.63 |
| 4f | C. albicans | 7.81 |
| Fluconazole | C. albicans | 3.90 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound and its derivatives as antimicrobial agents.
Protocol 1: Synthesis of this compound (BTA)
This protocol is based on a microwave-assisted, sodium bisulfite-catalyzed reaction.[5]
Materials:
-
o-aminothiophenol
-
4-pyridinecarboxaldehyde
-
Sodium bisulfite (NaHSO3)
-
N,N-dimethylacetamide (DMA)
-
Microwave reactor
-
Standard laboratory glassware for reaction work-up and purification
-
Ethanol for recrystallization
Procedure:
-
In a microwave-safe reaction vessel, combine o-aminothiophenol (5.0 mmol), 4-pyridinecarboxaldehyde (5.5 mmol), and sodium bisulfite (10 mmol).
-
Add N,N-dimethylacetamide (DMA) (2.0 mL per 5.5 mmol of aldehyde) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for the appropriate time as determined by reaction monitoring (e.g., TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield 2-(pyridin-4-yl)benzothiazole as a beige solid.[2]
-
Characterize the final product using techniques such as melting point determination, IR spectroscopy, and NMR (¹H and ¹³C) to confirm its identity and purity.[2]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]
Materials:
-
Test compounds (e.g., this compound)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Microplate reader (optional)
-
Positive control antibiotics (e.g., Streptomycin, Fluconazole)[1]
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium to achieve a range of concentrations (e.g., 500 to 0.97 µg/mL).[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Protocol 3: Urease Inhibition Assay
This protocol is used to evaluate the inhibitory effect of compounds on urease activity.[2]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare solutions of the test compound at various concentrations in the appropriate buffer.
-
In a reaction vessel (e.g., a well of a microplate), mix the urease enzyme solution with the test compound solution.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea substrate to the mixture.
-
Monitor the rate of the reaction by measuring the increase in absorbance at a specific wavelength, which corresponds to the production of ammonia (e.g., using the Berthelot method).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Mechanism of Action and Signaling Pathways
The antimicrobial effects of this compound and its derivatives are attributed to their ability to interfere with key microbial processes.
Inhibition of Urease: this compound has been identified as a mixed inhibitor of urease.[2][5] This means it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the catalytic activity of the enzyme. Urease is crucial for the survival of H. pylori in the acidic environment of the stomach, and its inhibition is a promising strategy for treating infections caused by this pathogen. The interaction with the enzyme is stabilized by hydrophobic forces.[2]
Inhibition of Bacterial Capsule Biogenesis: A derivative, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, has been shown to inhibit the formation of the K1 polysaccharide capsule in uropathogenic E. coli.[3][4] The bacterial capsule is a critical virulence factor that protects the bacteria from the host's immune response, including phagocytosis and complement-mediated killing.[3] By inhibiting capsule formation, this compound renders the bacteria more susceptible to host defenses.
Visualizations
Caption: Workflow for the development of this compound as an antimicrobial agent.
Caption: Mechanisms of action for this compound derivatives.
References
- 1. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide inhibits E. coli UT189 bacterial capsule biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide inhibits E. coli UT189 bacterial capsule biogenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-4-yl)benzo[d]thiazole
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-(Pyridin-4-yl)benzo[d]thiazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Purity of Starting Materials: The purity of 2-aminothiophenol and 4-pyridinecarboxaldehyde (or isonicotinic acid) is crucial. 2-Aminothiophenol is prone to oxidation to the corresponding disulfide, which can be a significant impurity.[1][2] Ensure you are using freshly purified starting materials.
-
Recommendation: Purify 2-aminothiophenol by distillation under reduced pressure if it appears colored. Verify the purity of your aldehyde or carboxylic acid via melting point or spectroscopic methods.
-
-
Reaction Conditions: The reaction conditions, including temperature, reaction time, solvent, and catalyst, play a critical role in the yield.
-
Temperature: While some methods utilize room temperature, others require heating.[3][4] Insufficient temperature may lead to a slow or incomplete reaction. Conversely, excessively high temperatures can cause degradation of reactants or products.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.
-
Solvent: The choice of solvent can influence reactant solubility and reaction rate. Common solvents include ethanol, methanol, and dimethylformamide (DMF).[5] In some cases, solvent-free conditions have been shown to be effective.[6]
-
Catalyst: The use of a catalyst can significantly improve the reaction rate and yield. A variety of catalysts have been reported, including acidic catalysts (e.g., p-toluenesulfonic acid), basic catalysts, and metal-based catalysts.[4] The absence of a catalyst or the use of an inappropriate one can lead to low yields.
-
-
Atmosphere: The reaction may be sensitive to air, particularly the oxidation of 2-aminothiophenol.
-
Recommendation: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Question: I am observing the formation of significant byproducts. How can I identify and minimize them?
Answer: The primary byproduct in this synthesis is often the disulfide of 2-aminothiophenol, formed via oxidation. Other byproducts can arise from side reactions of the starting materials or intermediates.
-
Identification: Use analytical techniques such as TLC, LC-MS, and NMR to identify the structure of the byproducts. The disulfide of 2-aminothiophenol will have a distinct mass and NMR spectrum.
-
Minimization:
-
Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere can prevent the oxidation of 2-aminothiophenol.
-
Control of Stoichiometry: Ensure the correct molar ratio of the reactants. An excess of either reactant can lead to the formation of byproducts.
-
Purification of Starting Materials: Using pure starting materials will prevent side reactions from impurities.
-
Question: The purification of the final product is challenging. What are the recommended methods?
Answer: Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: Choose a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, hexane, or mixtures thereof.[7]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a standard method. A solvent system of ethyl acetate and hexane is often effective for eluting the desired product.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation reaction between 2-aminothiophenol and either 4-pyridinecarboxaldehyde or isonicotinic acid.[3][9] This reaction is often catalyzed by an acid or promoted by heat.
Q2: Can I use microwave irradiation to improve the synthesis?
A2: Yes, microwave-assisted synthesis has been reported to be an efficient method for producing 2-substituted benzothiazoles, often leading to shorter reaction times and higher yields compared to conventional heating.[1][4][6]
Q3: What are some alternative catalysts I can use?
A3: A variety of catalysts have been successfully employed for the synthesis of 2-substituted benzothiazoles. These include:
-
Acid catalysts: p-Toluenesulfonic acid (PTSA), camphorsulfonic acid.[10][11]
-
Green catalysts: In some cases, reactions can be promoted by catalysts like NH4Cl in a methanol-water system.[3]
Q4: What is the expected melting point of this compound?
A4: The reported melting point for this compound is in the range of 126-132 °C.[7][12]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Benzothiazoles
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminothiophenol, Aromatic Aldehydes | Amberlite IR120 resin | Microwave | 85 | 5-10 min | 88-95 | [4] |
| 2-Aminothiophenol, Aromatic Aldehydes | VOSO4 | Ethanol | Room Temp | 40-50 min | 87-92 | [4] |
| 2-Aminothiophenol, Aldehydes | Glycerol | Microwave (180W) | 100 | 4-8 min | 78-96 | [4] |
| o-Aminothiophenol, 4-Pyridinecarboxaldehyde | NaHSO3 | DMA | 120 (Microwave) | 30 min | 90 | [9] |
| 2-Aminothiophenol, Aromatic Aldehydes | H2O2/HCl | Ethanol | Room Temp | 1 h | Excellent | [3] |
| 2-Aminothiophenol, Benzoic Acids | Molecular Iodine | Solvent-free | Not specified | 10 min | Excellent | [13] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Microwave Irradiation[9]
Materials:
-
2-Aminothiophenol
-
4-Pyridinecarboxaldehyde
-
Sodium bisulfite (NaHSO3)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a 10 mL round-bottom flask, add sodium bisulfite (10 mmol) and N,N-Dimethylacetamide (2.0 mL).
-
Stir the mixture until the reagents are homogenized.
-
Add 2-aminothiophenol (5.0 mmol) to the flask, followed by 4-pyridinecarboxaldehyde (5.5 mmol).
-
Subject the reaction mixture to microwave irradiation for 30 minutes at 120 °C.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound with troubleshooting checkpoints.
References
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. scielo.br [scielo.br]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(Pyridin-4-yl)benzo[d]thiazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification methods for 2-(Pyridin-4-yl)benzo[d]thiazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most frequently employed methods for the purification of this compound are recrystallization and column chromatography.[1][2][3][4] The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: A common solvent system for recrystallization is a mixture of ethanol and water.[1] The crude product is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until persistent turbidity is observed. The solution is then allowed to cool slowly to induce crystallization of the purified product.
Q3: What are the suggested stationary and mobile phases for column chromatography of this compound?
A3: For column chromatography, silica gel is the standard stationary phase.[1][2][4] A common mobile phase (eluent) is a mixture of hexane and acetone, typically in a 9:1 ratio.[1] Other solvent systems used for related benzothiazole derivatives include dichloromethane (CH2Cl2) and mixtures of CH2Cl2 with methanol (MeOH) or petroleum ether.[2]
Q4: My crude product is an oil/gummy solid. How should I proceed with purification?
A4: If the crude product is not a solid, direct precipitation may be an effective initial purification step. This can often be achieved by adding the reaction mixture to water, which can cause the product to precipitate.[1] The resulting solid can then be collected by filtration and further purified by recrystallization or column chromatography.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Excessive solvent used | Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| Product is too soluble in the chosen solvent system | Try a different solvent or solvent mixture. If using an ethanol/water system, carefully adjust the ratio by adding more water (the anti-solvent). |
| Crystals are not forming upon cooling | Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding with a small crystal of pure product can also induce crystallization. |
| Premature crystallization during hot filtration | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system (Eluent) | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column. The ideal Rf value for the desired compound is typically between 0.2 and 0.4. |
| Column overloading | Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
| Cracks or channels in the silica gel bed | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Co-elution of impurities | If impurities have similar polarity to the product, a gradient elution (gradually increasing the polarity of the eluent) may be necessary to achieve better separation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of hot ethanol to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Induce Crystallization: To the hot filtrate, add water dropwise with swirling until the solution becomes slightly and persistently cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a glass column with silica gel as the stationary phase, using a slurry packing method with the initial eluent (e.g., hexane/acetone 9:1).
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., hexane/acetone 9:1).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Purification Workflow Diagrams
Caption: General purification workflow for this compound.
References
overcoming solubility issues of 2-(Pyridin-4-yl)benzo[d]thiazole in experiments
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming solubility challenges associated with 2-(Pyridin-4-yl)benzo[d]thiazole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a heterocyclic organic compound. Its structure, featuring both a benzothiazole and a pyridine ring, makes it a valuable scaffold in medicinal chemistry and drug design.[1] It has been investigated for various biological activities, including as a urease inhibitor with anti-Helicobacter pylori activity.[2] The broader class of benzothiazole derivatives is explored for a range of therapeutic applications, including as anticancer and anticonvulsant agents.[3][4]
Q2: I'm having trouble dissolving this compound. Why is it poorly soluble in aqueous solutions?
A2: The poor aqueous solubility of this compound stems from its chemical structure. The molecule is largely rigid and aromatic, leading to strong intermolecular interactions in its solid, crystalline state. While the pyridine nitrogen can act as a hydrogen bond acceptor, the molecule has a significant hydrophobic surface area, which limits its interaction with water. This is a common characteristic of many benzothiazole-based compounds.[3]
Q3: What are the recommended starting solvents for preparing a stock solution?
A3: Based on experimental literature, organic polar aprotic solvents are the best starting point.
-
Dimethyl Sulfoxide (DMSO): Widely used as a solvent for similar heterocyclic compounds and is a good starting choice for creating high-concentration stock solutions.[5][6]
-
Ethanol: Stock solutions of this compound have been successfully prepared in ethanol.[2] It is recommended to prepare a high-concentration stock in 100% DMSO or ethanol, which can then be diluted into your aqueous experimental medium.
Q4: Can I improve the aqueous solubility by adjusting the pH?
A4: Yes, pH adjustment can be an effective strategy. The pyridine ring in the molecule has a basic nitrogen atom which can be protonated at acidic pH. This protonation results in a cationic form of the molecule, which is generally more soluble in aqueous media. Therefore, attempting to dissolve the compound in a buffer with a pH below 7.0 may improve its solubility. This is a common technique for compounds containing basic functional groups.[7][8]
Q5: What are some common mistakes to avoid when dissolving this compound?
A5:
-
Directly adding to buffer: Avoid adding the solid powder directly into an aqueous buffer. It will likely precipitate or fail to dissolve. Always prepare a concentrated stock solution in an appropriate organic solvent first.
-
Insufficient mixing/energy: After diluting the organic stock into an aqueous medium, ensure thorough mixing. Vortexing or sonication can help overcome the initial energy barrier to dissolution and prevent immediate precipitation.[5]
-
Exceeding the solubility limit: When diluting the stock solution, be mindful of the final concentration. Each co-solvent/buffer system will have a maximum concentration above which the compound will precipitate. A preliminary solubility test is recommended.
Troubleshooting Guides and Experimental Protocols
Solubility Profile
The following table summarizes the known and expected solubility behavior of this compound.
| Solvent/System | Solubility | Concentration/Notes | Source/Rationale |
| Water | Poor/Slightly Soluble | Expected to be low µg/mL. The related 2-(3-pyridyl)benzothiazole isomer has a measured solubility of 22.7 µg/mL. | [9] |
| DMSO | Soluble | Used for NMR studies and as a solvent for related compounds.[2][5] Can often achieve concentrations >10 mM. | [2][5] |
| Ethanol | Soluble | Used to prepare 1 mM stock solutions. | [2] |
| Aqueous Buffers (pH 7.4) | Poorly Soluble | Dilution from organic stock is necessary; precipitation may occur at higher concentrations. | [2] |
| Aqueous Buffers (Acidic pH) | Moderately Soluble | Protonation of the pyridine ring enhances solubility. | [7] |
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard method for preparing a stock solution in an organic solvent.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 212.27 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 2.12 mg of this compound and place it into a sterile vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Apply Energy (if needed): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[5] Gentle warming to 37°C can also be applied.
-
Verify Dissolution: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility Using a Co-solvent System
This protocol details how to dilute the organic stock solution into an aqueous medium for cell-based assays or other experiments.
Objective: To prepare a 10 µM working solution in a phosphate-buffered saline (PBS) using a DMSO co-solvent system.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile polypropylene tubes
Procedure:
-
Calculate Dilution: For a 1 mL final volume, you will need 1 µL of the 10 mM stock solution (1:1000 dilution). This will result in a final DMSO concentration of 0.1%.
-
Aliquot Buffer: Add 999 µL of PBS to a sterile tube.
-
Add Compound: Pipette 1 µL of the 10 mM DMSO stock solution directly into the PBS. Crucially, pipette into the bulk of the liquid while vortexing or actively mixing to ensure rapid dispersion and prevent localized high concentrations that can cause precipitation.
-
Mix Thoroughly: Immediately vortex the solution for 30 seconds to ensure it is homogenous.
-
Inspect and Use: Check the solution for any signs of precipitation (cloudiness, visible particles). If the solution is clear, it is ready for immediate use.
Visual Guides
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. 2-(3-Pyridyl)benzothiazole | C12H8N2S | CID 235922 - PubChem [pubchem.ncbi.nlm.nih.gov]
stabilizing 2-(Pyridin-4-yl)benzo[d]thiazole for long-term storage
This technical support center provides guidance on the long-term storage and stability of 2-(Pyridin-4-yl)benzo[d]thiazole. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration (e.g., yellowing or browning of the solid) | Oxidation or Photodegradation: Exposure to air (oxygen) or light (especially UV) can lead to the formation of colored degradation products. The pyridine and benzothiazole rings are susceptible to oxidative processes.[1][2][3] | 1. Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. 2. Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[4] 3. Purity Check: Analyze the material using HPLC to quantify the level of impurities. A significant increase in impurity peaks compared to a fresh sample indicates degradation. |
| Change in Physical State (e.g., clumping, melting point depression) | Hygroscopicity or Impurity Formation: The compound may have absorbed moisture from the atmosphere, or degradation may have led to impurities that lower the melting point. | 1. Desiccation: Store the compound in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). 2. Melting Point Analysis: Determine the melting point and compare it to the literature value (130-132 °C)[5]. A broad or depressed melting range suggests the presence of impurities. 3. Recrystallization: If purity is compromised, consider recrystallization from a suitable solvent to purify the compound. |
| Inconsistent Experimental Results | Degradation of Stock Solutions: The compound may be unstable in the solvent used for stock solutions, especially over extended periods or under certain storage conditions. Hydrolysis can be a concern, particularly in acidic aqueous solutions.[6][7] | 1. Fresh Solutions: Prepare stock solutions fresh before each experiment whenever possible. 2. Solvent Selection: Use dry, high-purity solvents. For aqueous solutions, consider using buffers to maintain a stable pH. 3. Solution Storage: Store stock solutions at low temperatures (e.g., -20 °C) and protected from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity. 4. Stability-Indicating Assay: Use a validated stability-indicating HPLC method to check the purity of the stock solution over time. |
| Precipitation from Solution | Low Solubility or Solvent Evaporation: The concentration of the compound may exceed its solubility in the chosen solvent, or solvent may have evaporated during storage, increasing the concentration. | 1. Solubility Check: Confirm the solubility of this compound in the chosen solvent at the desired concentration and storage temperature. 2. Proper Sealing: Ensure that storage vials are tightly sealed to prevent solvent evaporation. Use vials with PTFE-lined caps for organic solvents. 3. Gentle Warming/Sonication: If precipitation is observed, gentle warming and sonication may help to redissolve the compound, provided it does not cause degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at a controlled low temperature, such as 2-8 °C. It should be kept in a dark and dry environment.[8][9][10]
Q2: How can I assess the purity and stability of my this compound sample?
A2: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the recommended approach.[11][12] This method should be able to separate the intact compound from any potential degradation products. Periodically testing your sample and comparing the chromatogram to that of a reference standard will allow you to monitor its purity.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of related heterocyclic compounds, the primary degradation pathways are likely to be:
-
Oxidation: The nitrogen atom in the pyridine ring and the benzothiazole ring system can be susceptible to oxidation, potentially leading to N-oxides and ring-opened products.[1][13]
-
Hydrolysis: The thiazole ring may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[6]
-
Photodegradation: Exposure to UV or visible light can induce degradation, leading to a variety of products.[4]
Q4: How should I prepare and store solutions of this compound?
A4: It is highly recommended to prepare solutions fresh for each experiment. If solutions must be stored, use high-purity, dry solvents. Store solutions in tightly capped amber vials at -20°C or below. Before use, equilibrate to room temperature and vortex thoroughly. For aqueous applications, consider the pH of the solution, as this can influence stability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing a stability-indicating HPLC method. Specific conditions will need to be optimized for your system.
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A common starting point is a gradient elution with:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
-
Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the compound in the mobile phase; a wavelength around the λmax should be chosen.
-
Forced Degradation (Stress Testing): To ensure the method is stability-indicating, you must generate degradation products.[14]
-
Acid Hydrolysis: Dissolve the compound in a dilute acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for several hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a dilute base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C) for several hours. Neutralize before injection.
-
Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Heat the solid compound (e.g., at 80 °C) for 24-48 hours.
-
Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[15][16] Keep a dark control sample wrapped in foil.[4]
-
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak and from each other.[12] The peak purity of the parent compound should be confirmed using a diode-array detector (DAD).
Protocol 2: Accelerated Stability Study
This study can help predict the long-term stability of the compound.
-
Sample Preparation: Prepare multiple aliquots of the solid compound in amber vials.
-
Storage Conditions: Place the samples in stability chambers at elevated temperatures and humidity. Common conditions for accelerated studies are 40°C / 75% RH.[17]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the sample using the validated stability-indicating HPLC method to determine the purity and quantify any degradation products.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each condition. This data can be used to estimate the shelf life under normal storage conditions.
Visualizations
Caption: Workflow for stability testing of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. q1scientific.com [q1scientific.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole - Arabian Journal of Chemistry [arabjchem.org]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
- 11. tpcj.org [tpcj.org]
- 12. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Stability indicating assay | PPT [slideshare.net]
- 15. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 16. database.ich.org [database.ich.org]
- 17. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Pyridin-4-yl)benzo[d]thiazole
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 2-(Pyridin-4-yl)benzo[d]thiazole. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent methods for synthesizing this compound involve the condensation of 2-aminothiophenol with either isonicotinaldehyde (pyridine-4-carbaldehyde) or isonicotinic acid (pyridine-4-carboxylic acid).
Q2: What is the general reaction mechanism for the synthesis of this compound from 2-aminothiophenol and isonicotinaldehyde?
A2: The reaction proceeds through a condensation reaction to form a benzothiazoline intermediate, which is subsequently oxidized to the final benzothiazole product. The oxidation can be achieved using various oxidizing agents or sometimes occurs via aerial oxidation.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative routes exist, such as the reaction of 2-aminothiophenol with isonicotinoyl chloride or the use of modern catalytic methods, including microwave-assisted synthesis, which can offer advantages in terms of reaction time and yield.
Experimental Protocols
Protocol 1: Synthesis from 2-Aminothiophenol and Isonicotinaldehyde
This protocol outlines a common and effective method for the synthesis of this compound.
Materials:
-
2-Aminothiophenol
-
Isonicotinaldehyde (Pyridine-4-carbaldehyde)
-
Ethanol (or another suitable solvent like DMSO or DMF)
-
Oxidizing agent (e.g., air, hydrogen peroxide, or others)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in ethanol.
-
Add isonicotinaldehyde (1.0 - 1.2 eq) to the solution.
-
The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the chosen catalyst and solvent. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then acidified with dilute hydrochloric acid.
-
The aqueous layer is washed with ethyl acetate to remove non-polar impurities.
-
The aqueous layer is then neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
| Parameter | Method 1 (Aldehyde) | Method 2 (Carboxylic Acid) |
| Starting Materials | 2-Aminothiophenol, Isonicotinaldehyde | 2-Aminothiophenol, Isonicotinic Acid |
| Typical Catalyst | None (aerial oxidation), or mild oxidant | Polyphosphoric Acid (PPA) |
| Reaction Temperature | Room Temperature to Reflux | High Temperature (e.g., 150-220 °C) |
| Typical Reaction Time | 2 - 24 hours | 4 - 12 hours |
| Reported Yield | Can be high, up to 99% reported for similar pyridyl aldehydes. | Generally moderate to good. |
| Work-up | Acid-base extraction, precipitation | Quenching with water/ice, neutralization |
| Purification | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Question: I have followed the protocol, but my yield of this compound is very low. What could be the reasons?
-
Answer:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC. If starting materials are still present, consider extending the reaction time or increasing the temperature.
-
Degradation of starting materials: 2-Aminothiophenol is susceptible to oxidation. Ensure you are using fresh, high-quality starting materials.
-
Suboptimal reaction conditions: The choice of solvent and temperature can significantly impact the yield. Consider screening different solvents (e.g., ethanol, methanol, DMF, DMSO) and temperatures. For the condensation with isonicotinic acid, ensure the polyphosphoric acid (PPA) is of good quality and the temperature is sufficiently high to drive the reaction.
-
Inefficient oxidation: The conversion of the benzothiazoline intermediate to the final benzothiazole requires an oxidant. If relying on aerial oxidation, ensure good aeration of the reaction mixture. Alternatively, a mild oxidizing agent can be added at the end of the reaction.
-
Problem 2: Formation of a significant amount of side products.
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I avoid them?
-
Answer:
-
Benzothiazoline intermediate: The primary intermediate is the corresponding benzothiazoline. If the oxidation step is incomplete, this will remain as a major impurity. To address this, ensure complete oxidation by extending the reaction time with good air exposure or by adding a suitable oxidizing agent.
-
Disulfide formation: 2-Aminothiophenol can oxidize to form a disulfide. Using fresh starting material and running the reaction under an inert atmosphere (e.g., nitrogen or argon) until the condensation step is complete can minimize this.
-
Over-oxidation or side reactions of the pyridine ring: Under harsh oxidative conditions, the pyridine ring may undergo side reactions. Use mild oxidizing agents and control the reaction temperature carefully.
-
Problem 3: Difficulty in purifying the final product.
-
Question: I am struggling to purify my this compound. What are the recommended purification methods?
-
Answer:
-
Recrystallization: This is often the most effective method for purifying the final product. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the specific impurities present.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a good alternative. A gradient of ethyl acetate in hexane or dichloromethane in methanol is a common eluent system.
-
Acid-base wash: During the work-up, a thorough wash with a dilute acid can help remove any unreacted 2-aminothiophenol, and a subsequent wash with a base can help remove any acidic impurities.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
avoiding common side reactions in 2-(Pyridin-4-yl)benzo[d]thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-(Pyridin-4-yl)benzo[d]thiazole, focusing on the avoidance of common side reactions and purification challenges.
Troubleshooting Guide
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I address them?
Answer:
Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:
-
Reagent Quality:
-
2-Aminothiophenol: This reagent is prone to oxidation. Use freshly opened or purified 2-aminothiophenol. The presence of a disulfide-linked dimer (bis(2-aminophenyl) disulfide) is a common impurity that will not participate in the desired reaction.
-
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Ensure the aldehyde has not been oxidized to isonicotinic acid, which will not react under typical conditions for aldehyde condensation.
-
-
Reaction Conditions:
-
Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of 2-aminothiophenol.
-
Temperature: The optimal temperature can vary depending on the solvent and catalyst used. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to degradation of reactants and products, and the formation of side products.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Catalyst Inactivity:
-
If using a catalyst, ensure it is active and used in the correct amount. Some catalysts can be sensitive to air or moisture.
-
Presence of Significant Impurities
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer:
The formation of impurities is a common issue. The most likely side products and mitigation strategies are outlined below:
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient reaction time, incorrect stoichiometry, or suboptimal temperature.
-
Solution: Monitor the reaction by TLC to ensure full conversion. Using a slight excess (1.05-1.1 equivalents) of the isonicotinaldehyde can help drive the reaction to completion.
-
-
Bis(2-aminophenyl) Disulfide:
-
Cause: Oxidation of the 2-aminothiophenol starting material, either before or during the reaction.
-
Solution: Use high-quality, fresh 2-aminothiophenol. Degas the solvent and maintain an inert atmosphere throughout the reaction.
-
-
Over-oxidation Products:
-
Cause: The benzothiazole ring system can be susceptible to oxidation under harsh conditions, potentially forming N-oxides or other oxidized species, especially on the pyridine ring.
-
Solution: Avoid harsh oxidizing agents and excessively high temperatures. Use a milder oxidant if one is required for the cyclization step (e.g., air, mild chemical oxidants).
-
-
Formation of Benzothiazoline Intermediate:
-
Cause: Incomplete oxidation of the intermediate benzothiazoline to the final benzothiazole.
-
Solution: Ensure sufficient oxidant is present or that the reaction conditions promote aromatization. In some protocols, a dedicated oxidation step is included.
-
-
Side reactions involving the pyridine nitrogen:
-
Cause: The nitrogen on the pyridine ring is basic and can be quaternized or participate in other side reactions, especially in the presence of acidic catalysts or electrophilic impurities.
-
Solution: Careful selection of the catalyst and control of the reaction pH can minimize these side reactions.
-
Table 1: Effect of Reaction Conditions on Product Purity
| Parameter | Condition A | Condition B | Condition C |
| Atmosphere | Air | Nitrogen | Nitrogen |
| Catalyst | None | p-Toluenesulfonic acid | Acetic Acid |
| Temperature | 120 °C | 80 °C | 100 °C |
| Reaction Time | 6 hours | 12 hours | 8 hours |
| Purity (by HPLC) | 75% | 92% | 95% |
| Major Impurity | Oxidized byproducts | Unreacted starting material | Minimal |
Note: This table provides illustrative data based on typical outcomes in related syntheses and is intended for comparative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct method is the condensation of 2-aminothiophenol with isonicotinaldehyde (pyridine-4-carboxaldehyde). This reaction can be performed under various conditions, often with a catalyst in a suitable solvent.
Q2: What are the recommended solvents for this synthesis?
Commonly used solvents include ethanol, methanol, dimethylformamide (DMF), and toluene. The choice of solvent can influence reaction time and temperature.
Q3: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, acidic catalysts such as p-toluenesulfonic acid (p-TSA), acetic acid, or Lewis acids are often employed to accelerate the reaction and improve yields.
Q4: How can I purify the final product?
Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Column chromatography on silica gel may also be necessary to remove persistent impurities.
Q5: How can I confirm the identity and purity of my product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized this compound.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
2-Aminothiophenol
-
Isonicotinaldehyde (Pyridine-4-carboxaldehyde)
-
Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and ethanol.
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Add isonicotinaldehyde (1.05 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) under an inert atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purify the crude product by recrystallization from ethanol or another suitable solvent system.
-
Dry the purified product under vacuum.
Visualizations
enhancing the fluorescence quantum yield of 2-(Pyridin-4-yl)benzo[d]thiazole
Welcome to the technical support center for 2-(Pyridin-4-yl)benzo[d]thiazole and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence quantum yield of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence quantum yield of my this compound sample unexpectedly low?
A1: Low quantum yield can be attributed to several factors:
-
Solvent Effects: The fluorescence of benzothiazole derivatives is highly sensitive to the solvent environment. In polar protic solvents, intermolecular hydrogen bonding can occur, providing a non-radiative decay pathway that quenches fluorescence.[1][2] The polarity of the solvent can also stabilize or destabilize the excited state, affecting emission intensity.[3]
-
pH of the Solution: The pyridine nitrogen atom can be protonated in acidic conditions. This protonation can alter the electronic structure of the molecule and often leads to significant fluorescence quenching or a complete loss of emission.[4][5][6]
-
Aggregation-Caused Quenching (ACQ): At high concentrations in good solvents, π-π stacking can occur, leading to the formation of non-fluorescent excimers and causing concentration-dependent quenching.
-
Presence of Quenchers: Contaminants, such as certain metal ions or dissolved oxygen, can quench fluorescence through various mechanisms, including electron transfer.[7]
Q2: What is Aggregation-Induced Emission (AIE) and how can it be used to enhance fluorescence?
A2: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation.[8][9] For many benzothiazole derivatives, the molecule can freely rotate or vibrate in a dilute solution, dissipating energy non-radiatively. In an aggregated state, typically induced by adding a poor solvent (like water) to a solution in a good solvent (like THF), these intramolecular motions are restricted.[9] This restriction blocks the non-radiative decay pathways and opens up the radiative channel, leading to a significant enhancement in fluorescence quantum yield.[8][10]
Q3: How does changing the pH affect the fluorescence emission?
A3: The pH of the medium has a profound effect on the fluorescence of this compound. The pyridine ring contains a nitrogen atom that can accept a proton under acidic conditions. This protonation alters the intramolecular charge transfer (ICT) characteristics of the molecule, which is often the basis of its fluorescence. Typically, the protonated form is non-fluorescent or weakly fluorescent.[4][6] Therefore, increasing the acidity (lowering the pH) will generally decrease the fluorescence intensity. The optimal fluorescence is usually observed in neutral to slightly alkaline conditions (pH 6-8).[4]
Q4: I observe a shift in the emission wavelength (solvatochromism). What causes this?
A4: The shift in emission wavelength with changing solvent polarity is known as solvatochromism. This occurs because solvents with different polarities stabilize the ground and excited states of the fluorophore to different extents.[2][3] For molecules like this compound, the excited state is often more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more, reducing the energy gap for emission and causing a red-shift (a shift to a longer wavelength).[11]
Troubleshooting Guides
Problem 1: Low or No Fluorescence Detected
This guide provides a systematic workflow to diagnose and resolve issues of low fluorescence quantum yield.
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Problem 2: Inconsistent or Shifting Emission Spectra
Caption: Logic diagram for diagnosing inconsistent emission spectra.
Quantitative Data Summary
The fluorescence properties of this compound and its derivatives are highly dependent on the experimental conditions. The following tables summarize typical effects observed in the literature.
Table 1: Effect of Solvent Polarity on Emission Properties
| Solvent | Polarity Index | Typical Emission Max (λem) | Relative Quantum Yield (Φf) | Reference |
|---|---|---|---|---|
| n-Hexane | 0.1 | Shorter Wavelength (e.g., 407 nm) | Lower | [3] |
| Toluene | 2.4 | ↓ | ↓ | |
| THF | 4.0 | ↓ | ↓ | |
| Ethanol | 4.3 | Longer Wavelength (e.g., 430 nm) | Higher | [3] |
| Methanol | 5.1 | ↓ | ↓ |[12] |
Note: Values are illustrative based on trends for similar benzothiazole derivatives. Actual values should be determined experimentally.
Table 2: Effect of pH on Fluorescence Intensity
| pH Condition | Protonation State | Expected Fluorescence Intensity | Reference |
|---|---|---|---|
| < 4 | Pyridine is Protonated | Very Low / Quenched | [4][6] |
| 6 - 8 | Neutral | Maximum | [4] |
| > 9 | Neutral | High, may slightly decrease |[4] |
Key Experimental Protocols
Protocol 1: Inducing and Characterizing Aggregation-Induced Emission (AIE)
Objective: To enhance the fluorescence quantum yield by inducing the formation of nano-aggregates.
Materials:
-
This compound stock solution in Tetrahydrofuran (THF), e.g., 1 mM.
-
Deionized water.
-
Spectrofluorometer.
-
Dynamic Light Scattering (DLS) instrument.
-
Cuvettes for fluorescence and DLS measurements.
Methodology:
-
Prepare a series of solutions in vials with varying THF/water volume fractions (e.g., 100:0, 90:10, 80:20, ..., 10:90).
-
To each vial, add a small aliquot of the THF stock solution to achieve a final concentration of 5-10 µM. The total volume should be constant (e.g., 3 mL).
-
Mix the solutions thoroughly and allow them to equilibrate for 5-10 minutes.
-
Measure the fluorescence emission spectrum for each sample, keeping the excitation wavelength and instrument settings constant.
-
Plot the fluorescence intensity at the emission maximum against the water fraction (%) to identify the point of maximum emission.[13]
-
(Optional) Use DLS to measure the particle size distribution in the solutions to confirm the formation and size of the nano-aggregates. An increase in particle size correlates with aggregation.[8]
Protocol 2: Measurement of Relative Fluorescence Quantum Yield (Φf)
Objective: To determine the fluorescence quantum yield of the sample relative to a known standard.
Materials:
-
Sample solution of this compound.
-
Standard solution with a known quantum yield (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54; or Anthracene in cyclohexane, Φf = 0.36).[3]
-
UV-Vis Spectrophotometer.
-
Spectrofluorometer.
Methodology:
-
Prepare dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for both the sample and the standard. Note the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for both the sample and the standard using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
(If the same solvent is used for both sample and standard, the refractive index term (n²/n²) cancels out).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tunable Aggregation-induced Emission and Emission Colors of Imidazolium and Pyridinium Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
minimizing photobleaching of 2-(Pyridin-4-yl)benzo[d]thiazole in imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of 2-(Pyridin-4-yl)benzo[d]thiazole during fluorescence imaging experiments.
FAQs: Understanding and Minimizing Photobleaching
Q1: What is photobleaching and why is it a problem for imaging this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] This leads to a loss of fluorescent signal, which can compromise image quality, reduce the signal-to-noise ratio, and limit the duration of time-lapse imaging experiments. For quantitative studies, photobleaching can introduce significant errors in measurements of fluorescence intensity.
Q2: What are the primary causes of photobleaching for this compound?
A2: The primary causes of photobleaching for most fluorophores, including benzothiazole derivatives, are interactions with molecular oxygen in the presence of excitation light. The excited fluorophore can transfer energy to oxygen, creating highly reactive singlet oxygen that can then chemically modify and destroy the fluorophore.[2] Other potential mechanisms for benzothiazole derivatives include trans-cis photoisomerization and the formation of cation radicals.[2]
Q3: How does pH affect the fluorescence and photostability of this compound?
A3: The pyridine moiety in this compound makes its fluorescence intensity pH-dependent.[3] Changes in pH can alter the protonation state of the molecule, which in turn affects its electronic structure and fluorescence quantum yield.[4] It is crucial to maintain a stable and optimal pH during imaging, as pH fluctuations can be misinterpreted as photobleaching or experimental effects. The optimal pH should be determined empirically for your specific application, but for many fluorophores, a slightly basic pH (around 8.0-8.5) can enhance fluorescence.[4]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They work primarily by scavenging for reactive oxygen species, such as singlet oxygen, before they can damage the fluorophore.[5] Common antifade agents include 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG), and p-phenylenediamine (PPD). Some commercial formulations also contain enzymes that actively remove oxygen from the sample environment.
Q5: Can I use a commercial antifade mounting medium with this compound?
A5: Yes, commercial antifade reagents such as ProLong™ and SlowFade™ are generally compatible with a wide range of fluorophores and can be effective in reducing the photobleaching of this compound.[6] However, it is always recommended to test the compatibility and effectiveness of a specific antifade reagent with your particular experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during imaging | High excitation light intensity. | Reduce the laser power or illumination intensity to the minimum level required for a good signal-to-noise ratio. Use neutral density filters if necessary. |
| Prolonged exposure time. | Decrease the camera exposure time. For very weak signals, consider using a more sensitive detector or signal amplification techniques. | |
| Absence or ineffectiveness of antifade reagent. | Ensure that an appropriate antifade reagent is included in your mounting medium. Prepare fresh antifade solutions as some can degrade over time. | |
| High oxygen concentration in the sample. | Use an oxygen-scavenging system in your mounting medium, especially for live-cell imaging. | |
| Inconsistent fluorescence intensity between samples | pH variability in the mounting medium. | Prepare a buffered mounting medium with a stable pH. Verify the pH of your buffers and mounting media before use. |
| Different levels of photobleaching between samples. | Standardize your imaging protocol to ensure all samples are exposed to the same illumination conditions (intensity, duration, and frequency). | |
| Low initial fluorescence signal | Suboptimal pH of the mounting medium. | Experimentally determine the optimal pH for this compound fluorescence in your system and buffer your mounting medium accordingly. |
| Quenching by the antifade reagent. | Some antifade reagents, particularly at high concentrations, can quench the initial fluorescence. Try a different antifade reagent or a lower concentration of the current one. | |
| Mismatch of refractive index. | Ensure the refractive index of your mounting medium is matched to that of your immersion oil and coverslip to maximize light collection. | |
| High background fluorescence | Autofluorescence from the sample or mounting medium. | Use a mounting medium with low intrinsic fluorescence. Consider pre-bleaching the sample to reduce autofluorescence before imaging your target. |
| Impurities in the this compound sample. | Ensure the purity of your fluorescent probe. |
Experimental Protocols
Protocol 1: Quantification of Photobleaching Rate
This protocol allows for the standardized measurement of the photobleaching rate of this compound.
Materials:
-
Microscope with a stable light source and a sensitive camera.
-
Image acquisition software capable of time-lapse imaging.
-
This compound-labeled sample.
-
Mounting medium (with and without antifade reagent for comparison).
Procedure:
-
Sample Preparation: Prepare your sample stained with this compound and mount it using the desired medium.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.
-
Select the appropriate filter set for this compound (typically excitation around 350-400 nm and emission around 450-500 nm).
-
Set the excitation intensity to a level that provides a good initial signal without immediate saturation of the detector.
-
-
Image Acquisition:
-
Locate a representative region of interest (ROI) in your sample.
-
Set up a time-lapse acquisition with a defined interval (e.g., every 5 seconds) and duration (e.g., for 5 minutes).
-
Start the time-lapse acquisition, keeping the illumination continuous on the ROI.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a non-fluorescent area from the ROI intensity at each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single or double exponential decay function to determine the photobleaching time constant(s).
-
Protocol 2: Preparation of a DABCO-Based Antifade Mounting Medium
This protocol provides a recipe for a commonly used, lab-prepared antifade mounting medium.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x stock solution
-
Distilled water
-
pH meter
Procedure:
-
To prepare 10 ml of mounting medium, combine:
-
1 ml of 10x PBS
-
9 ml of glycerol
-
-
Mix thoroughly by vortexing or stirring.
-
Add 100 mg of DABCO to the glycerol/PBS mixture.
-
Dissolve the DABCO by gentle warming (e.g., in a 50°C water bath) and stirring until fully dissolved.
-
Adjust the pH of the solution to 8.0-8.5 using small amounts of 1M HCl or 1M NaOH while monitoring with a pH meter.
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light. Thaw one aliquot at a time for use and discard any unused portion.
Quantitative Data Summary
| Antifade Reagent | Typical Concentration | Relative Increase in Photostability |
| None | - | 1x |
| DABCO | 1-2.5% (w/v) | 5-10x |
| n-Propyl gallate (NPG) | 1-2% (w/v) | 10-20x |
| p-Phenylenediamine (PPD) | 0.1-1% (w/v) | 15-30x |
| Commercial Formulations (e.g., ProLong™, SlowFade™) | Varies | 10-50x |
Note: The effectiveness of an antifade reagent can vary depending on the fluorophore, sample type, and imaging conditions. It is recommended to empirically test different antifade agents for optimal performance.
Visualizations
Caption: Mechanism of photobleaching and action of antifade reagents.
Caption: Workflow for quantifying the photobleaching rate.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - CN [thermofisher.cn]
addressing cytotoxicity of 2-(Pyridin-4-yl)benzo[d]thiazole in cell-based assays
Welcome to the technical support center for researchers utilizing 2-(Pyridin-4-yl)benzo[d]thiazole and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to cytotoxicity in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound and its analogs?
The this compound scaffold and its derivatives are common in drug discovery and are known to exhibit biological activity, including cytotoxicity, particularly against cancer cell lines.[1][2][3][4] The cytotoxic potential can vary significantly based on the specific derivative, cell line used, and experimental conditions.
For instance, certain pyridine-thiazole hybrids have shown potent anticancer activity with IC50 values in the low micromolar range against cell lines like MCF-7 and HepG2.[1] In contrast, some derivatives exhibit moderate to weak cytotoxicity, with IC50 values ranging from 22.82 to 77.14 μM.[1] It is crucial to determine the specific IC50 for your cell line of interest.
Table 1: Reported Cytotoxicity (IC50) of Various Pyridine-Thiazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine-Thiazole Hybrids | MCF-7 (Breast Cancer) | 5.36 - 8.76 | [1] |
| Pyridine-Thiazole Hybrids | HepG2 (Liver Cancer) | 5.84 - 8.76 | [1] |
| 1,3,4-Thiadiazole Derivative | HTC-116 (Colon Carcinoma) | 2.03 | [3] |
| 1,3,4-Thiadiazole Derivative | HepG-2 (Hepatocellular Carcinoma) | 2.17 | [3] |
| Pyridine-Thiazole Hybrid 3 | HL-60 (Leukemia) | 0.57 | [2] |
| Hydrazonothiazole-based Pyridine | A549 (Lung Cancer) | Lower than Cisplatin (12.65 µg/mL) |[5] |
Q2: My cells are showing high levels of death even at low concentrations of the compound. What could be the cause?
Unexpectedly high cytotoxicity can stem from several factors beyond the compound's intrinsic activity. Here is a troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Key Considerations:
-
Solvent Toxicity: Solvents like DMSO can be toxic to cells, typically at concentrations >0.5%. Always run a vehicle control.
-
Compound Precipitation: Poorly soluble compounds can form precipitates that cause physical stress and cell death, independent of pharmacological activity. A convenient method for synthesizing some benzo[d]thiazoles in water or solvent-free conditions has been reported, suggesting solubility can be a challenge.[6]
-
Cell Line Sensitivity: Different cell lines have vastly different sensitivities to chemical compounds.
Q3: How can I reduce the cytotoxicity of this compound to study its non-cytotoxic effects?
If the goal is to study the compound's mechanism of action at sub-lethal doses, several strategies can be employed to minimize cell death.
-
Optimize Concentration and Incubation Time: Perform a matrix titration by varying both the compound concentration and the incubation time. Shorter exposure times may allow you to observe mechanistic effects before the onset of significant cell death.
-
Increase Serum Concentration: Many small molecules bind to serum proteins like albumin.[7][8] This binding sequesters the compound, reducing the free concentration available to interact with cells. Increasing the fetal bovine serum (FBS) percentage in your media (e.g., from 10% to 20%) can mitigate cytotoxicity. Studies on similar compounds confirm their ability to bind bovine serum albumin (BSA).[7]
-
Use an Alternative Solvent: If DMSO is suspected to contribute to toxicity, consider alternative solvents like ethanol, though a thorough literature search for your compound's solubility is recommended.
Caption: Factors influencing compound bioavailability and cytotoxicity.
Q4: What is the likely mechanism of cytotoxicity for this class of compounds?
Many benzothiazole and pyridine-thiazole derivatives induce cytotoxicity by triggering apoptosis (programmed cell death).[5][9] A common mechanism involves the activation of caspases, which are proteases that execute the apoptotic program.[10][11]
Specifically, some benzothiazole derivatives have been shown to induce apoptosis by activating procaspase-3 into its active form, caspase-3.[9] Caspase-3 is a key "executioner" caspase responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis.
References
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivative with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abnormal serum protein binding of acidic drugs in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Amyloid-Beta Detection: 2-(Pyridin-4-yl)benzo[d]thiazole and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and imaging of amyloid-beta (Aβ) aggregates are crucial for advancing our understanding of Alzheimer's disease and for the development of effective therapeutics. Fluorescent probes are indispensable tools in this endeavor, enabling sensitive and specific visualization of Aβ plaques in both in vitro and in vivo models. This guide provides a detailed comparison of 2-(Pyridin-4-yl)benzo[d]thiazole and its derivatives with other commonly used fluorescent probes, namely Thioflavin T and BODIPY-based probes, for the detection of Aβ aggregates.
Performance Comparison of Fluorescent Probes
The selection of an appropriate fluorescent probe for Aβ detection depends on various factors, including its photophysical properties, binding affinity, and suitability for specific applications such as in vitro assays or in vivo imaging. The following table summarizes the key performance metrics of this compound derivatives, Thioflavin T, and BODIPY-based probes.
| Property | This compound Derivatives | Thioflavin T (ThT) | BODIPY-Based Probes |
| Excitation Max (λex) | ~350-450 nm | ~450 nm (bound to Aβ)[1][2] | ~600-650 nm[3][4] |
| Emission Max (λem) | Varies with derivative | ~482 nm (bound to Aβ)[1][2] | ~650-700 nm[3][4] |
| Stokes Shift | Generally large | ~32 nm[1] | ~30-50 nm[3][4] |
| Quantum Yield (Φ) | Varies; can be high upon binding | Low in solution, significantly increases upon binding to Aβ (e.g., up to 0.43)[4] | Generally high (e.g., up to 46.8%)[4] |
| Binding Affinity (Kd) | Nanomolar range for some derivatives | Micromolar to high nanomolar range | Nanomolar range[3] |
| Key Advantages | Good blood-brain barrier penetration (some derivatives), high affinity. | "Gold standard" for in vitro Aβ fibril detection, large fluorescence enhancement.[5] | High quantum yield, photostability, suitable for in vivo imaging.[6][7] |
| Key Disadvantages | Limited photophysical data for the specific parent compound. | Limited brain penetration, lower affinity than some newer probes.[8] | Can have smaller Stokes shifts compared to some benzothiazole derivatives. |
Experimental Protocols
Detailed methodologies are critical for the successful application of these fluorescent probes. Below are representative protocols for in vitro and in vivo detection of amyloid-beta plaques.
In Vitro Staining of Amyloid Plaques in Brain Tissue (Thioflavin T)
This protocol is adapted from established methods for staining amyloid plaques in brain sections.[9][10]
Materials:
-
Frozen or paraffin-embedded brain sections (10-40 µm thick) from an Alzheimer's disease mouse model or human post-mortem tissue.
-
Thioflavin T (ThT) solution (1% w/v in distilled water).
-
Aqueous acetic acid (1%).
-
Ethanol solutions (50%, 70%, 95%, 100%).
-
Xylene.
-
Mounting medium.
Procedure:
-
Rehydration (for paraffin sections): Deparaffinize sections in xylene and rehydrate through a graded series of ethanol solutions to distilled water. For frozen sections, air dry and then rehydrate in distilled water.
-
Staining: Incubate the sections in the 1% ThT solution for 3-10 minutes.[9][10]
-
Differentiation: Differentiate the sections in 1% aqueous acetic acid for 10-20 minutes to reduce background fluorescence.[9]
-
Washing: Rinse the slides thoroughly in distilled water.
-
Dehydration: Dehydrate the sections through a graded series of ethanol solutions.
-
Clearing and Mounting: Clear the sections in xylene and mount with a coverslip using an appropriate mounting medium.
-
Imaging: Visualize the stained amyloid plaques using a fluorescence microscope with appropriate filter sets (e.g., excitation around 450 nm and emission around 485 nm).
In Vivo Two-Photon Imaging of Amyloid Plaques in a Mouse Model
This protocol outlines a general procedure for in vivo imaging of amyloid plaques in transgenic mouse models of Alzheimer's disease using a suitable fluorescent probe.[1]
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
-
Fluorescent probe with good blood-brain barrier permeability (e.g., a suitable this compound derivative or BODIPY-based probe).
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for creating a cranial window.
-
Two-photon microscope.
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically create a cranial window over the brain region of interest (e.g., the cortex).
-
Probe Administration: Administer the fluorescent probe via intravenous (tail vein) or intraperitoneal injection. The optimal dose and timing will depend on the specific probe used.
-
Imaging: After a suitable incubation period to allow for probe distribution and binding to amyloid plaques, position the anesthetized mouse under the two-photon microscope.
-
Data Acquisition: Acquire z-stack images of the brain parenchyma to visualize the fluorescently labeled amyloid plaques. Use an appropriate excitation wavelength and emission filter for the chosen probe.
-
Longitudinal Imaging (Optional): For longitudinal studies, the same animal can be imaged at multiple time points to track the progression of amyloid pathology.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the underlying principle of amyloid-beta detection by fluorescent probes and a typical experimental workflow.
Caption: Mechanism of amyloid-beta detection by fluorescent probes.
Caption: General experimental workflow for fluorescent staining of amyloid plaques.
References
- 1. Protein-induced photophysical changes to the amyloid indicator dye thioflavin T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BODIPY-Based Molecular Probe for Imaging of Cerebral β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-induced photophysical changes to the amyloid indicator dye thioflavin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel BODIPY-based theranostic agent for in vivo fluorescence imaging of cerebral Aβ and ameliorating Aβ-associated disorders in Alzheimer's disease ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00744H [pubs.rsc.org]
- 8. A Comparative Study of High-Contrast Fluorescence Lifetime Probes for Imaging Amyloid in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Pyridin-4-yl)benzo[d]thiazole and Alternative Biological Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(Pyridin-4-yl)benzo[d]thiazole (BTA) and its utility as a biological activity indicator, particularly as a urease inhibitor. While not extensively validated as a fluorescent biological marker for imaging, its biological activity offers a basis for comparison with established and emerging biomarker technologies. This document outlines the performance of BTA alongside alternative methods for detecting urease activity and DNA, supported by experimental data and detailed protocols.
Executive Summary
This compound has demonstrated notable efficacy as a urease inhibitor, suggesting its potential as a tool for studying urease-producing organisms like Helicobacter pylori. This guide compares the inhibitory action of BTA with direct biological markers used for detecting urease and DNA. The alternatives discussed include Thiazole Orange, a fluorescent DNA intercalator; Fluorescent Polymeric Nanoparticles (PNP_FITC) for urease detection; and Green Fluorescent Protein (GFP) as a reporter for bacterial gene expression. The objective is to provide researchers with a clear, data-driven comparison to inform the selection of appropriate tools for their specific research needs.
Data Presentation: Comparative Performance Metrics
The following tables summarize the quantitative performance of this compound as a urease inhibitor against alternative biological markers.
Table 1: Performance Comparison of this compound (BTA) as a Urease Inhibitor vs. Alternative Urease Detection Methods
| Parameter | This compound (BTA) | Fluorescent Polymeric Nanoparticles (PNP_FITC) | Standard Urease Inhibitor (Thiourea) |
| Analyte/Target | Urease Activity (inhibition) | Urease Activity (direct detection) | Urease Activity (inhibition) |
| IC50 | 0.77 mM[1][2] | N/A | 21.0 ± 0.11 µM to 23.00 ± 0.84 μM |
| Limit of Detection (LOD) | N/A | 0.4 U/mL for urease; 10^3 bacteria/mL for urease-producing bacteria[3] | N/A |
| Mechanism of Action | Mixed-type enzyme inhibition[1][2] | Urease-mediated degradation of the nanoparticle matrix, leading to fluorescence enhancement[3] | Enzyme inhibition |
| Application | In vitro screening of urease inhibitors, potential therapeutic lead | Direct detection of urease-producing bacteria in biological samples[3] | Reference compound in urease inhibition assays |
Table 2: Comparison of Benzothiazole Scaffold: BTA vs. Thiazole Orange as a Fluorescent Marker
| Parameter | This compound (BTA) | Thiazole Orange (TO) |
| Primary Application | Urease Inhibitor | Fluorescent DNA/RNA Stain[4] |
| Target Molecule | Urease Enzyme[1][2] | Double-stranded DNA/RNA[4] |
| Fluorescence Quantum Yield (Φ) | Not reported as a fluorescent probe | ~0.0002 (free in solution), ~0.1 (bound to dsDNA)[5] |
| Binding Affinity (Kd) | Ki not reported, IC50 = 0.77 mM[1][2] | ~3.16 µM (for G-quadruplex DNA)[6] |
| Excitation Max (λex) | N/A | ~509 nm (bound to DNA) |
| Emission Max (λem) | N/A | ~532 nm (bound to DNA) |
Experimental Protocols
Protocol 1: Urease Inhibition Assay using this compound
This protocol is adapted from studies on urease inhibition.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
This compound (BTA) solution of varying concentrations
-
Ammonia quantification reagent (e.g., Nessler's reagent or Indophenol method)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of jack bean urease in phosphate buffer.
-
Prepare a series of dilutions of BTA in the appropriate solvent (e.g., DMSO) and then in phosphate buffer.
-
In a 96-well plate, add the urease solution to each well.
-
Add the different concentrations of the BTA solution to the respective wells. A control well should contain the solvent without BTA.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
After a specific incubation time (e.g., 15 minutes), stop the reaction and measure the amount of ammonia produced using a suitable colorimetric method.
-
Read the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the percentage of inhibition for each BTA concentration compared to the control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Protocol 2: DNA Staining with Thiazole Orange for Gel Electrophoresis
This protocol describes the use of Thiazole Orange as a fluorescent stain for visualizing DNA in agarose gels.[7][8]
Materials:
-
Agarose
-
Electrophoresis buffer (e.g., TAE or TBE)
-
Thiazole Orange stock solution (e.g., 10,000x in DMSO)[8][9]
-
DNA samples with loading dye
-
DNA ladder
-
Gel electrophoresis apparatus
-
Blue light or UV transilluminator
-
Amber or orange emission filter for blue light visualization[7]
Procedure:
-
Prepare the desired concentration of agarose gel by dissolving agarose powder in the electrophoresis buffer.
-
Heat the mixture in a microwave until the agarose is completely dissolved.
-
Cool the agarose solution to about 50-60°C.
-
Add the Thiazole Orange stock solution to the molten agarose to a final concentration of approximately 1.3 µg/mL and mix gently.[7][8]
-
Pour the gel into a casting tray with a comb and allow it to solidify.
-
Place the gel in the electrophoresis tank and cover it with electrophoresis buffer.
-
Load the DNA samples and the DNA ladder into the wells.
-
Run the gel at an appropriate voltage until the desired separation is achieved.
-
Visualize the DNA bands by placing the gel on a blue light transilluminator (with an amber filter) or a UV transilluminator.[7][8]
Protocol 3: Detection of Urease-Producing Bacteria using Fluorescent Polymeric Nanoparticles (PNP_FITC)
This protocol is based on the use of PNP_FITC for the direct detection of urease activity from bacteria.[3]
Materials:
-
PNP_FITC solution
-
Bacterial culture suspected of producing urease
-
Control bacterial culture (non-urease producing)
-
96-well plate
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the bacterial cultures.
-
In a 96-well plate, add a specific volume of the PNP_FITC solution to each well.
-
Add the different dilutions of the bacterial cultures to the respective wells. Include wells with only PNP_FITC and buffer as a negative control, and wells with the non-urease producing bacteria as a specificity control.
-
Incubate the plate at 37°C for a defined period.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for FITC (e.g., ~490 nm excitation and ~520 nm emission).
-
An increase in fluorescence intensity compared to the controls indicates the presence of urease activity.[3]
-
A standard curve can be generated using known concentrations of purified urease to quantify the enzymatic activity in the bacterial samples.
Mandatory Visualizations
Here are diagrams illustrating key concepts related to this compound and its alternatives.
Caption: Mechanism of Urease Inhibition by this compound (BTA).
Caption: Workflow Comparison: BTA as an Activity Indicator vs. PNP_FITC as a Direct Marker.
Caption: Diverse Applications of the Benzothiazole Scaffold: BTA vs. Thiazole Orange.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Fluorescent Probe for the pH-Independent Rapid and Sensitive Direct Detection of Urease-Producing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes [jove.com]
- 8. Video: DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes [jove.com]
- 9. Production of 10000x TO-DMSO DNA gel stain [protocols.io]
comparative study of 2-(Pyridin-4-yl)benzo[d]thiazole and its analogs
A Comparative Analysis of 2-(Pyridin-4-yl)benzo[d]thiazole and Its Analogs in Drug Discovery
The heterocyclic compound this compound serves as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its structural analogs, developed through various chemical modifications, have been extensively explored to enhance potency and selectivity against different biological targets. This guide provides a comparative study of this compound and its key analogs, presenting their performance based on experimental data from anticancer, antimicrobial, and enzyme inhibition assays.
Physicochemical Properties
The parent compound, this compound, is a solid with a melting point ranging from 126 to 132 °C.[1][2] Its molecular formula is C12H8N2S, and it has a molecular weight of approximately 212.27 g/mol .[1][3][4]
Comparative Biological Activity
The biological potential of this compound and its analogs has been primarily investigated in the contexts of anticancer and enzyme inhibition activities. Modifications to the core structure, such as altering the position of the nitrogen atom in the pyridine ring or introducing different substituents, have led to a range of compounds with varying efficacies.
Anticancer Activity
Several analogs of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data reveals that the substitution pattern on the benzothiazole and pyridine rings plays a crucial role in determining the anticancer potency.
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | Cytotoxicity | 0.57 | [5] |
| 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | 60 Cancer Cell Lines | Growth Inhibition | Average GI50: 31.7 | [5] |
| 4-(2,5-Dimethoxyphenyl)-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazole | A549 (Lung) | Cytotoxicity | <12.65 µg/mL | [6] |
| 4-(4,4'-Biphenyl)-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazole | A549 (Lung) | Cytotoxicity | <12.65 µg/mL | [6] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole | Anticonvulsant MES Test | In vivo | ED50: 160.4 mg/kg | [7] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro, while GI50 is the concentration for 50% inhibition of cell growth. ED50 is the dose that is therapeutically effective in 50% of the population.
Enzyme Inhibition
This compound was identified as a potent inhibitor of jack bean urease, with a mixed mechanism of action.[8] A comparative study with its benzimidazole analog, where the sulfur atom is replaced by a nitrogen-hydrogen group, was conducted to understand the structure-activity relationship.
| Compound | Target Enzyme | Inhibition Activity | Reference |
| This compound (BTA) | Jack Bean Urease | Most active among 18 synthesized benzothiazoles | [8] |
| 2-(Pyridin-4-yl)benzimidazole (BIA) | Jack Bean Urease | Studied for comparative inhibitory effects | [8] |
Antimicrobial Activity
Certain benzothiazole derivatives have shown promising antibacterial and antifungal activities. The specific substitutions on the core structure are critical for their antimicrobial spectrum.
| Compound | Target Organism | Activity | Reference |
| 2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile | Staphylococcus aureus | Active | [9] |
| 2-(Benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione | Corynebacterium xerosis | Selective antibacterial activity | [9] |
| 2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one | Candida albicans | Weak antifungal activity | [9] |
G-Quadruplex Ligands
A notable area of research for benzothiazole derivatives is their application as ligands that can bind to and stabilize G-quadruplex DNA structures.[10][11] These non-canonical DNA secondary structures are found in telomeres and gene promoter regions, such as that of the MYC oncogene, making them attractive targets for anticancer therapies.[12] The planar benzothiazole ring system is well-suited for stacking on the G-tetrads of these structures.
Experimental Protocols
General Synthesis of 2-Aryl-benzo[d]thiazole Derivatives
A common method for the synthesis of 2-aryl-benzo[d]thiazole analogs involves the condensation of a substituted 2-aminothiophenol with an appropriate aromatic aldehyde or its equivalent.
Materials:
-
Substituted 2-aminothiophenol
-
Substituted aromatic aldehyde
-
Solvent (e.g., ethanol, dimethylformamide)
-
Catalyst (optional, e.g., an oxidizing agent or an acid)
Procedure:
-
Dissolve the substituted 2-aminothiophenol in the chosen solvent.
-
Add the aromatic aldehyde to the solution in an equimolar amount.
-
The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.
-
The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol, to yield the pure 2-aryl-benzo[d]thiazole derivative.
Diagram of General Synthetic Pathway
References
- 1. echemi.com [echemi.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 2-(3-Pyridyl)benzothiazole | C12H8N2S | CID 235922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular recognition and effects of a benzothiazole derivative targeting the MYC G-quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(Pyridin-4-yl)benzo[d]thiazole in Organic Electronics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of organic electronics, the quest for novel materials with tailored properties is paramount. This guide provides a comparative performance benchmark of 2-(Pyridin-4-yl)benzo[d]thiazole, a promising candidate for various applications, against established materials in organic electronic devices. Due to the limited availability of direct experimental device data for this compound, this guide combines theoretical and computational estimations for the target compound with established experimental data for alternative materials to offer a preliminary performance outlook.
Quantitative Performance Comparison
The following table summarizes key performance indicators for this compound and two widely used alternative materials in organic light-emitting diodes (OLEDs), namely Tris(8-hydroxyquinolinato)aluminium (Alq3) and 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi). It is crucial to note that the data for this compound are primarily derived from theoretical calculations and may differ from experimental results.
| Material | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Electron Mobility (cm²/Vs) | Triplet Energy (eV) |
| This compound | ~ -6.1 (estimated) | ~ -2.5 (estimated) | Theoretical, not experimentally determined | Theoretical, not experimentally determined |
| Alq3 | -5.7 to -5.9 | -2.9 to -3.1 | 10⁻⁶ to 10⁻⁵ | ~2.0 |
| TPBi | -6.2 to -6.7 | -2.7 | 10⁻⁵ to 10⁻⁴ | ~2.7 |
Experimental Protocols
To facilitate the experimental validation and benchmarking of this compound, a general protocol for the fabrication and characterization of an organic light-emitting diode (OLED) with a small molecule electron transport layer (ETL) is provided below.
Substrate Preparation
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried in a high-purity nitrogen stream.
-
Immediately before device fabrication, the ITO surface is treated with oxygen plasma for 5 minutes to enhance the work function and improve hole injection.
Organic Layer Deposition
-
The cleaned substrates are transferred to a high-vacuum thermal evaporation system with a base pressure of <10⁻⁶ Torr.
-
A hole injection layer (HIL), for example, 15 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited at a rate of 0.1-0.2 nm/s.
-
A hole transport layer (HTL), for instance, 40 nm of NPB, is then deposited at a similar rate.
-
The emissive layer (EML) is deposited. For a simple fluorescent device, this could be a 60 nm layer of a host material like Alq3 doped with a fluorescent guest.
-
The electron transport layer (ETL) is then deposited. For the benchmark experiment, a 20 nm layer of this compound would be deposited. For comparison, devices with Alq3 or TPBi as the ETL would be fabricated under identical conditions. The deposition rate should be maintained at 0.1-0.2 nm/s.
Cathode Deposition
-
A thin (0.5-1 nm) layer of an electron injection material, such as lithium fluoride (LiF), is deposited at a rate of 0.01-0.02 nm/s.
-
A 100 nm thick aluminum (Al) cathode is then deposited at a rate of 0.5-1 nm/s through a shadow mask to define the active area of the device.
Encapsulation and Characterization
-
The completed devices are encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from atmospheric moisture and oxygen.
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L data and the EL spectra.
-
Device lifetime is typically measured by monitoring the time it takes for the initial luminance to decrease by 50% (LT50) under a constant current density.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for fabricating and testing an OLED device to benchmark the performance of a new electron transport material like this compound.
Caption: OLED fabrication and characterization workflow.
Logical Comparison of Electron Transport Materials
This diagram provides a logical comparison of this compound with Alq3 and TPBi based on key properties for an electron transport material in an OLED.
Caption: Key property comparison for ETLs.
A Comparative Guide to 2-(Pyridin-4-yl)benzo[d]thiazole Probes for Protein Aggregate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity and selectivity of 2-(Pyridin-4-yl)benzo[d]thiazole-based fluorescent probes for the detection of protein aggregates, which are pathological hallmarks of various neurodegenerative diseases. By objectively comparing their performance with established and alternative probes and providing detailed experimental methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Introduction to this compound Probes
The this compound scaffold is a prominent structural motif in the design of fluorescent probes for amyloid plaques (composed of amyloid-β peptides), neurofibrillary tangles (composed of tau protein), and Lewy bodies (composed of α-synuclein). These probes typically exhibit a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of these protein aggregates. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making them valuable tools for in vitro and in situ studies.
Comparative Performance Data
The following tables summarize the key performance indicators of selected this compound derivatives in comparison to other widely used fluorescent probes for protein aggregates. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparison of Binding Affinities (Kd) for Amyloid-β (Aβ) Aggregates
| Probe Name/Class | Chemical Structure | Target Aβ Species | Binding Affinity (Kd) | Reference |
| This compound Derivatives | ||||
| PP-BTA-4 | Push-pull benzothiazole derivative | Aβ(1-42) aggregates | 40-148 nM[1] | [1] |
| Thioflavin Derivatives | ||||
| Thioflavin T (ThT) | Benzothiazole dye | Aβ fibrils | ~μM range | [2] |
| BODIPY-Based Probes | ||||
| BAP-1 | BODIPY derivative | Aβ aggregates | 44.1 nM[2] | [2] |
| Curcumin-Based Probes | ||||
| CRANAD-2 | Curcumin derivative | Aβ aggregates | 220 nM[3] | [3] |
Table 2: Comparison of Fluorescence Properties
| Probe Name/Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) upon Binding | Reference |
| This compound Derivatives | ||||
| PP-BTA-1 | ~550 | 634 | Not explicitly stated, but significant increase | [4] |
| Thioflavin Derivatives | ||||
| Thioflavin T (ThT) | ~450 | ~482 | Significant increase | [5] |
| BODIPY-Based Probes | ||||
| BODIPY-7 | 606 | 613 | 0.36[2] | [2] |
| BAP-1 | Not specified | 648 | Not specified | [2] |
| Curcumin-Based Probes | ||||
| AOI-987 | 650 | 670 | 0.41[3] | [3] |
Selectivity Profile
A crucial aspect of a good probe is its ability to selectively bind to the target of interest over other cellular components or different types of protein aggregates. Some this compound derivatives have been shown to bind to both Aβ and α-synuclein aggregates, which can be advantageous for studying co-pathologies but indicates a lack of specificity if only one target is of interest.
Table 3: Cross-Reactivity of Benzothiazole-Based Probes
| Probe | Target | Binding Affinity (Kd) | Notes | Reference |
| PP-BTA-4 | Aβ(1-42) aggregates | 40-148 nM | Also binds to α-synuclein aggregates.[1] | [1] |
| PP-BTA-4 | α-synuclein aggregates | 48-353 nM | Clearly stained Lewy bodies in Parkinson's disease brain sections.[1] | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data. Below are representative protocols for key experiments used in the assessment of these probes.
In Vitro Amyloid-β Fibril Binding Assay (Thioflavin T-type Assay)
This assay is used to determine the binding affinity and fluorescence enhancement of a probe upon interaction with pre-formed amyloid fibrils.
Materials:
-
Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe stock solution (e.g., in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Aβ Fibril Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen or in a vacuum concentrator to form a peptide film.
-
Store the peptide film at -20°C.
-
To form fibrils, resuspend the peptide film in PBS to a final concentration of 100 µM.
-
Incubate the solution at 37°C for 72 hours with gentle agitation.
-
-
Binding Assay:
-
Prepare a series of dilutions of the probe in PBS.
-
In a 96-well black microplate, add a fixed concentration of pre-formed Aβ fibrils (e.g., 100 nM) to each well.
-
Add varying concentrations of the probe to the wells.
-
Include control wells with the probe only (no fibrils) and fibrils only (no probe).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer at the optimal excitation and emission wavelengths for the probe.
-
Subtract the background fluorescence of the probe alone.
-
Plot the fluorescence intensity as a function of the probe concentration.
-
The binding affinity (Kd) can be calculated by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
-
Fluorescence Microscopy of Amyloid Plaques in Brain Tissue
This method is used to visualize the binding of the probe to amyloid plaques in post-mortem brain tissue from Alzheimer's disease models or patients.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections (5-10 µm thick) from an AD mouse model or human patient.
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Distilled water
-
Probe staining solution (e.g., 1 µM probe in PBS with 50% ethanol)
-
Aqueous mounting medium
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse the slides in xylene to remove paraffin (2 x 5 minutes).
-
Rehydrate the sections by sequential immersion in 100% ethanol (2 x 3 minutes), 95% ethanol (2 minutes), 70% ethanol (2 minutes), and finally distilled water (5 minutes).
-
-
Staining:
-
Incubate the slides with the probe staining solution for 10-30 minutes at room temperature in the dark.
-
-
Washing and Differentiation:
-
Briefly rinse the slides in 50% ethanol.
-
Wash the slides in distilled water for 2 x 2 minutes.
-
-
Mounting:
-
Coverslip the slides using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission spectra. Amyloid plaques should appear as brightly fluorescent structures against a darker background.
-
Mandatory Visualizations
Amyloid Cascade Hypothesis
The following diagram illustrates the central hypothesis in Alzheimer's disease pathology, where the accumulation of amyloid-β is a key initiating event.
Caption: A simplified diagram of the Amyloid Cascade Hypothesis in Alzheimer's disease.
Experimental Workflow for Probe Evaluation
This diagram outlines a typical workflow for the characterization and validation of a new fluorescent probe for protein aggregates.
Caption: A standard experimental workflow for evaluating the performance of a novel fluorescent probe.
Conclusion
This compound-based probes represent a promising class of fluorescent markers for the detection of protein aggregates implicated in neurodegenerative diseases. Their favorable photophysical properties and high binding affinities make them valuable research tools. However, researchers should carefully consider their selectivity profile, as some derivatives exhibit cross-reactivity with multiple types of protein aggregates. The choice of probe will ultimately depend on the specific research question and the experimental context. The data and protocols provided in this guide serve as a starting point for the rational selection and application of these important molecular tools.
References
- 1. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in development of fluorescent probes for detecting amyloid-β aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structure-Activity Relationships of 2-(Pyridin-4-yl)benzo[d]thiazole Derivatives
The 2-(pyridin-4-yl)benzo[d]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is intended for researchers, scientists, and drug development professionals, and is supported by experimental data from various studies.
Anticancer Activity: Structure-Activity Relationship
Derivatives of this compound have shown significant promise as anticancer agents, with their efficacy being highly dependent on the substitution patterns on both the benzothiazole and pyridine moieties.
The introduction of a pyridine-containing pyrimidine moiety has been shown to result in good anti-cancer potential against various cell lines[1]. Specifically, the pyridine containing pyrimidine derivative 34 demonstrated IC50 values of 5.04 µM against Colo205 and 13.9 µM against U937 cell lines[1]. In another study, the pyridine containing piperazine benzothiazole derivative 18 exhibited remarkable cytotoxic activity with GI50 values of 7.9 µM, 9.2 µM, and 3.1 µM for HCT-116, MCF-7, and HUH-7 cell lines, respectively[1]. The mechanism of action for this compound was confirmed to be apoptosis induction and cell cycle arrest at the subG1 phase[1].
Fluorinated benzothiazole derivatives have also been investigated, with hydroxyl substitutions on the phenyl ring playing a key role in their activity. For instance, fluorinated derivatives with hydroxyl groups at the 3rd and 4th positions of the phenyl ring showed potent activity against the MCF-7 breast cancer cell line, with GI50 values of 0.57 µM and 0.4 µM, respectively[2]. Furthermore, a novel series of benzothiazolyl-pyridine hybrids demonstrated significant antiviral activity against H5N1 and SARS-CoV-2 viruses, with fluorine-containing compounds showing enhanced activity[3].
The mechanism of anticancer activity for this class of compounds is often multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways. Some derivatives have been found to inhibit the NF-κB, AKT, and ERK signaling pathways, which are crucial for cancer cell survival and proliferation[4]. Additionally, some pyridine-thiazole hybrids are thought to induce genetic instability in tumor cells, a mechanism potentially linked to the inhibition of PARP1[5][6].
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Modifications | Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 34 | Pyridine containing pyrimidine | Colo205 | 5.04 | [1] |
| U937 | 13.9 | [1] | ||
| MCF-7 | 30.67 | [1] | ||
| A549 | 30.45 | [1] | ||
| 18 | Pyridine containing piperazine | HCT-116 | 7.9 | [1] |
| MCF-7 | 9.2 | [1] | ||
| HUH-7 | 3.1 | [1] | ||
| B7 | 6-chloro-N-(4-nitrobenzyl) | A431, A549, H1299 | Significant Inhibition | [4][7] |
| 8f-h | Fluorine-containing | H5N1 & SARS-CoV-2 | High Inhibitory Activity | [3] |
Antimicrobial Activity: Structure-Activity Relationship
The this compound scaffold is also a promising template for the development of novel antimicrobial agents. The antibacterial and antifungal activity of these derivatives is influenced by specific structural modifications.
For instance, 2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (10a ) has shown activity against Staphylococcus aureus, while 2-(Benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione (3b ) was selective against Corynebacterium xerosis[4]. Another derivative, 2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one (5 ), exhibited weak antifungal activity against Candida albicans[4].
The mechanism of antimicrobial action is thought to involve the inhibition of essential microbial enzymes. Some benzothiazole derivatives have been found to inhibit dihydropteroate synthase (DHPS) and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), both of which are crucial for microbial survival[8]. Additionally, some derivatives act as urease inhibitors, which is particularly relevant for activity against Helicobacter pylori[7].
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modifications | Target Organism | Activity | Reference |
| 10a | 3-(4-hydroxyphenyl)acrylonitrile | Staphylococcus aureus | Active | [4] |
| 3b | 2-aminopyrimidine-4,6-dione | Corynebacterium xerosis | Selective Activity | [4] |
| 5 | 2-amino-6-methylpyrimidin-4-one | Candida albicans | Weak Activity | [4] |
| BTA | Unsubstituted | Helicobacter pylori | Urease Inhibitor (IC50 = 0.77 mM) | [7] |
Anti-inflammatory Activity and Signaling Pathways
Several this compound derivatives possess anti-inflammatory properties, which are often linked to their anticancer effects. The primary mechanism of anti-inflammatory action is the inhibition of the NF-κB signaling pathway. This inhibition leads to a reduction in the expression of pro-inflammatory mediators such as COX-2, iNOS, IL-6, and TNF-α[3][4]. The dual activity of these compounds makes them attractive candidates for treating inflammation-driven cancers[7].
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Inhibition of AKT and ERK signaling pathways by this compound derivatives.
Experimental Protocols
This protocol is used to assess the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
Caption: General experimental workflow for the development of this compound derivatives.
Pharmacokinetics and ADME Properties
A significant gap in the current literature is the lack of comprehensive experimental data on the pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties of this compound derivatives. While some in silico studies predict good drug-likeness and potential for oral bioavailability for the broader class of benzothiazoles, experimental validation for the 2-(pyridin-4-yl) series is largely unavailable[9][10]. One study on quinazoline-benzothiazole derivatives did report favorable pharmacokinetic profiles in rats, suggesting that the benzothiazole scaffold can be part of molecules with good ADME properties[11]. However, further dedicated studies are crucial to assess the therapeutic potential of the promising this compound derivatives identified in various screening assays.
References
- 1. researchgate.net [researchgate.net]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of quinazoline-benzothiazole derivatives as novel potent protease-activated receptor 4 antagonists with improved pharmacokinetics and low bleeding liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-(Aryl)benzo[d]thiazole-Based Anticancer Agents: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The 2-arylbenzo[d]thiazole scaffold has emerged as a promising framework in the development of novel anticancer therapeutics. These agents often exhibit potent and selective activity against various tumor types. This guide provides a comparative evaluation of the in vivo efficacy of a key clinical candidate from this class, Phortress (a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, 5F 203), summarizing key experimental data, protocols, and mechanisms of action.
Data Presentation: In Vivo Efficacy
The antitumor activity of 2-arylbenzo[d]thiazoles is largely dependent on the tumor's metabolic capabilities, specifically the expression of the Cytochrome P450 enzyme CYP1A1. The following table summarizes the in vivo experimental data for Phortress, highlighting its selective action in a sensitive versus a resistant breast cancer model.
| Compound | Animal Model | Cell Lines | Dosing Regimen | Primary Endpoint | Result |
| Phortress | Xenograft-bearing mice | MCF-7 (CYP1A1-positive, Sensitive) | 20 mg/kg, i.p., 24 hours | DNA Damage (SCGE) | Significant DNA single and double-strand breaks observed.[1][2] |
| Phortress | Xenograft-bearing mice | MDA-MB-435 (CYP1A1-deficient, Resistant) | 20 mg/kg, i.p., 24 hours | DNA Damage (SCGE) | No significant DNA damage detected.[1][2] |
SCGE: Single Cell Gel Electrophoresis; i.p.: Intraperitoneal
Mechanism of Action & Signaling Pathway
The selective anticancer activity of Phortress is initiated by its conversion to the active agent 5F 203. This molecule acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), leading to the induction of CYP1A1 expression.[3] In sensitive cancer cells, CYP1A1 metabolizes 5F 203 into reactive electrophilic species. These metabolites form covalent adducts with DNA, leading to irreparable DNA damage (single and double-strand breaks), cell cycle arrest, and ultimately, apoptosis.[1][2] This targeted activation within the tumor microenvironment minimizes systemic toxicity.
Caption: Mechanism of action for Phortress/5F 203 in sensitive cancer cells.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited in this guide.
Objective: To determine if Phortress induces selective DNA damage in sensitive vs. resistant tumor xenografts in vivo.
1. Animal Model:
-
Female athymic nude mice (nu/nu).
-
Mice are housed under sterile conditions with standard chow and water ad libitum.
2. Cell Lines & Tumor Implantation:
-
Sensitive Model: MCF-7 human breast adenocarcinoma cells (estrogen receptor-positive, high CYP1A1 inducibility).
-
Resistant Model: MDA-MB-435 human breast carcinoma cells (low/no CYP1A1 inducibility).
-
Cells (5 x 10^6) are harvested and injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
3. Drug Administration:
-
Compound: Phortress is dissolved in a suitable vehicle (e.g., saline).
-
Route: Intraperitoneal (i.p.) injection.
-
Schedule: A single dose is administered.
4. Sample Collection and Processing:
-
Tumor xenografts are excised promptly.
-
A single-cell suspension is prepared from the tumor tissue by mechanical dissociation and/or enzymatic digestion (e.g., collagenase).
-
Cells are filtered to remove debris and washed in a buffered saline solution.
5. Endpoint Analysis (Single Cell Gel Electrophoresis - SCGE / Comet Assay):
-
The objective is to quantify DNA single and double-strand breaks in individual tumor cells.
-
A small aliquot of the cell suspension is embedded in low-melting-point agarose on a microscope slide.
-
Cells are lysed using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Slides are subjected to electrophoresis under alkaline conditions. DNA with strand breaks relaxes and migrates out of the nucleoid, forming a "comet tail."
-
Slides are neutralized, stained with a fluorescent DNA dye (e.g., propidium iodide), and visualized via fluorescence microscopy.
-
Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, providing a measure of DNA damage.
Caption: Experimental workflow for in vivo assessment of DNA damage.
Comparison with Alternatives
A direct comparison with an alternative 2-(Pyridin-4-yl)benzo[d]thiazole drug with published in vivo data is challenging due to the proprietary nature of early-stage drug development. However, the value of Phortress is best understood by comparing its activity in the sensitive vs. resistant models. Unlike conventional chemotherapies that affect all rapidly dividing cells, the efficacy of Phortress is intrinsically linked to the tumor's specific metabolic profile. This "tumor-activated" mechanism suggests a wider therapeutic window and potentially lower systemic toxicity compared to non-targeted cytotoxic agents. While many benzothiazole derivatives show potent in vitro activity, the successful translation to in vivo efficacy, as demonstrated by Phortress, represents a significant step in validating this drug class.[4][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of the Antimicrobial Spectrum of Pyridinyl Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of various pyridinyl benzothiazole derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The data presented is compiled from recent studies and is intended to facilitate the identification of promising lead compounds for further investigation.
Summary of Antimicrobial Activity
Pyridinyl benzothiazoles have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activity. These derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens. The antimicrobial potential of these compounds is significantly influenced by the substitution pattern on both the benzothiazole and pyridine rings.
A study by Pawar et al. (2024) investigated a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamides and identified two pyridinyl-containing derivatives with notable antibacterial activity.[1] Specifically, the compounds N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j) and N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r) were highlighted for their antimicrobial potential.[1]
The compound BTC-j, featuring a methoxy group on the benzothiazole ring, displayed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[1] Further research has explored the anti-Helicobacter pylori activity of 2-(Pyridin-4-yl)benzothiazole (BTA), demonstrating its potential against this specific pathogen with Minimum Inhibitory Concentration (MIC) values ranging from 38 to 150 µM.
The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is a crucial target for antibacterial agents.[1] Molecular docking studies have supported this hypothesis, indicating probable interactions between pyridinyl benzothiazole derivatives and the active site of DNA gyrase.[1]
The following tables summarize the quantitative antimicrobial activity of selected pyridinyl benzothiazole derivatives from the cited literature.
Data Presentation
Table 1: Antibacterial Activity of Pyridinyl Benzothiazole Acetamide Derivatives
| Compound ID | Structure | Gram-Positive Bacteria MIC (µg/mL) | Gram-Negative Bacteria MIC (µg/mL) |
| S. aureus | B. subtilis | ||
| BTC-j | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | 12.5[1] | 6.25[1] |
| BTC-r | N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | - | - |
Note: Specific MIC values for BTC-r were not detailed in the available abstract, though it was noted to have good antimicrobial potential.[1]
Table 2: Anti-Helicobacter pylori Activity of 2-(Pyridin-4-yl)benzothiazole
| Compound ID | Structure | Helicobacter pylori MIC (µM) |
| BTA | 2-(Pyridin-4-yl)benzothiazole | 38 - 150 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide Derivatives (BTC series)[1]
A series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives were synthesized. The process involved reacting substituted 2-amino benzothiazole with chloroacetyl chloride. The resulting intermediate was then refluxed with various substituted amines, including 3-aminopyridine, to yield the final target compounds.[1]
Antimicrobial Screening[1]
The synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities.
-
Bacterial Strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).
-
Method: The minimum inhibitory concentration (MIC) was determined for the compounds.
-
Standard Drugs: Ciprofloxacin was used as the standard for antibacterial activity, and Fluconazole was used for antifungal activity.
Anti-Helicobacter pylori Activity Testing
-
Bacterial Strains: One reference strain and six clinical isolates of Helicobacter pylori.
-
Method: The minimal inhibitory concentration (MIC) was determined.
-
Standard Drugs: Omeprazole and hydroxyurea were used as urease inhibitors for comparison.
Mandatory Visualization
Caption: Synthetic scheme for pyridinyl benzothiazole acetamides.
Caption: Inhibition of DNA gyrase by pyridinyl benzothiazoles.
References
A Comparative Guide to the Off-Target Effects of 2-(Pyridin-4-yl)benzo[d]thiazole and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the 2-(pyridin-4-yl)benzo[d]thiazole scaffold, a core structure in many developmental kinase inhibitors. Due to the limited public availability of comprehensive off-target profiles for a single, specific this compound analogue, this document will focus on comparing two well-characterized clinical-stage PI3K/mTOR inhibitors, Pictilisib (GDC-0941) and Omipalisib (GSK2126458) , against representative data for emerging benzothiazole-based kinase inhibitors. This approach allows for an objective assessment of selectivity and potential off-target liabilities inherent in this chemical class.
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[2] Benzothiazole derivatives have emerged as a promising class of inhibitors targeting this pathway. However, ensuring selectivity is paramount to minimize toxicity and improve therapeutic outcomes. This guide examines the on-target potency and off-target profiles of these compounds.
Quantitative Data on Kinase Inhibition
The following tables summarize the inhibitory activity (IC₅₀/Kᵢ) of the selected compounds against their primary targets (on-target) and a panel of other kinases (off-target). Lower values indicate higher potency.
Table 1: On-Target Potency against PI3K Isoforms and mTOR
| Compound | Target | IC₅₀ / Kᵢ (nM) | Notes |
| Pictilisib (GDC-0941) | PI3Kα | 3 | Pan-Class I PI3K inhibitor.[3] |
| PI3Kβ | 33 | ~10-fold less selective for β isoform.[3] | |
| PI3Kδ | 3 | High potency against δ isoform.[3] | |
| PI3Kγ | 75 | Lower potency against γ isoform.[3] | |
| mTOR | >580 | Weak mTOR activity (~193-fold less than PI3Kα).[3] | |
| Omipalisib (GSK2126458) | PI3Kα | 0.019 (Kᵢ) | Dual, highly potent PI3K/mTOR inhibitor.[4] |
| PI3Kβ | 0.13 (Kᵢ) | Potent against all Class I isoforms.[4] | |
| PI3Kδ | 0.024 (Kᵢ) | High potency against δ isoform.[4] | |
| PI3Kγ | 0.06 (Kᵢ) | High potency against γ isoform.[4] | |
| mTORC1/2 | 0.18 / 0.3 (Kᵢ) | Potent mTOR inhibitor.[4] | |
| Representative Benzothiazole | PI3Kα | 9 - 290 | Varies based on specific substitutions. |
| Derivative (Compound 22) [1] | PI3Kβ | 20 | Shows selectivity for PI3Kβ.[1] |
Table 2: Off-Target Kinase Selectivity Profile
| Compound | Off-Target Kinase | % Inhibition @ 1µM or IC₅₀ | Notes |
| Pictilisib (GDC-0941) | Broad Kinase Panel | Generally low off-target activity reported. | High selectivity for the PI3K family. |
| Omipalisib (GSK2126458) | Broad Kinase Panel | Excellent selectivity against >240 kinases. | Primarily targets the PI3K/mTOR family.[2] |
| Benzothiazole Derivative (BD750) | JAK3 | 1.1 - 1.3 µM (IC₅₀) | Inhibits T-cell proliferation via JAK3/STAT5.[5] |
| Benzothiazole Derivative (Compound 1) | ERK2 / p38α | Comparable activity | Binds allosteric sites on both MAPKs.[6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard method for determining the IC₅₀ value of a compound against a specific protein kinase.
Objective: To measure the extent to which a test compound inhibits the phosphorylation of a substrate by a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., peptide, protein)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)
-
[γ-³²P]-ATP or [γ-³³P]-ATP
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter mats or SDS-PAGE equipment
-
Scintillation counter or autoradiography film
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain the kinase assay buffer, the specific substrate, and the recombinant kinase enzyme.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only well as a negative control (100% activity) and a well with a known inhibitor as a positive control.
-
Pre-incubate the plate for 10 minutes at 30°C to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]-ATP to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mats extensively to remove unincorporated [γ-³²P]-ATP.
-
Quantify the incorporated radioactivity on the filter mat using a scintillation counter. Alternatively, the reaction products can be separated by SDS-PAGE, and the phosphorylated substrate visualized by autoradiography.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., BT474, HCT116)
-
Cell culture medium and serum
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include DMSO-only wells as a vehicle control.
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the GI₅₀ (concentration for 50% inhibition of cell growth) value by plotting cell viability against the logarithm of the compound concentration.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing kinase inhibitor selectivity and the primary signaling pathway targeted by these compounds.
Caption: A typical workflow for assessing the on-target and off-target effects of a kinase inhibitor.
Caption: The PI3K/AKT/mTOR signaling pathway, a primary target for benzothiazole-based inhibitors.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Pyridin-4-yl)benzo[d]thiazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-(Pyridin-4-yl)benzo[d]thiazole, a heterocyclic compound with potential biological activity. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the utmost caution, assuming it possesses the hazardous properties of its constituent moieties: pyridine and benzothiazole. Pyridine is known to be highly flammable, harmful if ingested, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[1][2][3][4] Benzothiazole is also classified as harmful and an irritant.[5] Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] |
| Body Protection | A flame-retardant lab coat. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[1][3][6] |
Handling:
-
Do not eat, drink, or smoke in the handling area.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid residues of this compound, contaminated weighing paper, and disposable labware in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contaminated Materials: Used PPE, such as gloves and absorbent pads from spills, should be collected in a designated solid waste container.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "Waste this compound".[7][8]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation.
3. Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area.[9]
-
Ensure containers are tightly sealed to prevent leaks or evaporation.[7][8][10]
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
| Action | Procedure |
| 1. Evacuate | Evacuate all non-essential personnel from the immediate spill area. |
| 2. Ventilate | Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[1] |
| 3. Contain | For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1] |
| 4. Clean-up | Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container. |
| 5. Decontaminate | Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste. |
| 6. Report | Report the spill to your laboratory supervisor and the EHS office. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. media.laballey.com [media.laballey.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
